3H-benzo[f]chromene-2-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3H-benzo[f]chromene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-14(16)10-7-12-11-4-2-1-3-9(11)5-6-13(12)17-8-10/h1-7H,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKDKYOMXAZNKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC3=CC=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477267 | |
| Record name | 3H-benzo[f]chromene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
659745-57-0 | |
| Record name | 3H-benzo[f]chromene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3H-Benzo[f]chromene-2-carboxylic Acid: Structural Chemistry & Synthesis
The following technical guide details the chemical structure, synthesis, and applications of 3H-benzo[f]chromene-2-carboxylic acid , distinguishing it from its coumarin analogs and providing actionable protocols for researchers.
Technical Guide | Version 1.0
Executive Summary
This compound (CAS: 659745-57-0) is a fused tricyclic heterocyclic compound belonging to the naphthopyran class.[1][2][3] Unlike its oxidized counterpart, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid (a coumarin derivative), this molecule retains a reduced pyran ring with a methylene group at the C3 position. This structural distinction is critical; while coumarins are primarily fluorescent, 3H-naphthopyrans are renowned for their photochromic properties and reactivity as mechanophores. This guide outlines the structural properties, synthetic pathways, and characterization protocols for this specific scaffold.
| Property | Specification |
| CAS Number | 659745-57-0 |
| Molecular Formula | C₁₄H₁₀O₃ |
| Molecular Weight | 226.23 g/mol |
| IUPAC Name | This compound |
| Core Scaffold | Naphtho[2,1-b]pyran |
| Key Functional Groups | Carboxylic acid (C2), Methylene (C3), Naphthalene fusion |
Structural Elucidation & Molecular Geometry
The core structure consists of a naphthalene ring fused to a pyran ring. The "benzo[f]" designation indicates fusion across the 5,6-bond of the chromene system (equivalent to the 1,2-bond of naphthalene).
Molecular Architecture
The molecule exhibits a planar aromatic naphthalene system. The pyran ring contains a sp³-hybridized carbon at position 3 (3H), which interrupts the aromatic conjugation of the heterocyclic ring, allowing for specific photochemical transformations (ring-opening).
Figure 1: Connectivity of this compound. The sp³ carbon at C3 is the defining feature of the "3H" isomer, distinguishing it from the fully conjugated salts or oxidized coumarins.
Electronic Properties
-
Conjugation: The double bond between C1 and C2 is conjugated with the naphthalene system and the carboxylic acid, creating a "push-pull" electronic system if electron-donating groups are present on the naphthalene ring.
-
Photochromism Potential: Upon UV irradiation, the C-O bond in 3H-naphthopyrans can cleave, generating a colored merocyanine species. The C2-carboxylic acid group stabilizes the closed form via electron withdrawal but offers a handle for bioconjugation.
Synthetic Pathways
Synthesis of 3H-benzo[f]chromenes typically avoids strong oxidants to prevent conversion to the coumarin (3-oxo) derivative.
Method A: Propargyl Alcohol Condensation (The Naphthopyran Route)
This is the most robust method for constructing the 3H-naphtho[2,1-b]pyran skeleton.
Mechanism: Acid-catalyzed condensation of 2-naphthol with a functionalized propargyl alcohol, followed by electrocyclic ring closure.
-
Reactants: 2-Naphthol + Propargylic acid derivative (e.g., ethyl 4-hydroxy-2-butynoate or a protected propargyl alcohol).
-
Catalyst: p-Toluenesulfonic acid (PTSA) or Acidic Alumina.
-
Solvent: Toluene or Dichloroethane (Reflux).
Protocol:
-
Dissolve 2-naphthol (10 mmol) and the propargyl precursor (11 mmol) in anhydrous toluene (50 mL).
-
Add a catalytic amount of PTSA (0.5 mmol).
-
Reflux under a Dean-Stark trap to remove water (2-4 hours).
-
Monitor via TLC (Hexane:EtOAc 4:1). The spot for 2-naphthol should disappear.
-
Cool to room temperature and wash with NaHCO₃ (sat. aq.) to remove acid catalyst.[4]
-
Evaporate solvent and purify via column chromatography (Silica gel).
-
Note: If an ester was used, perform hydrolysis (LiOH/THF/H₂O) to obtain the free carboxylic acid.
Method B: Knoevenagel-Type Cyclization (Aldehyde Route)
Used when starting from 2-hydroxy-1-naphthaldehyde. This route requires careful control to avoid oxidation to the coumarin.
Protocol:
-
Condensation: React 2-hydroxy-1-naphthaldehyde with acrylonitrile or ethyl acrylate in the presence of DABCO (Baylis-Hillman conditions) or a base.
-
Cyclization: The intermediate undergoes intramolecular cyclization.
-
Differentiation: Standard Knoevenagel with malonic acid gives the coumarin. To get the chromene, reductive conditions or specific vinyl precursors are required.
Figure 2: General synthetic workflow for the 3H-naphthopyran scaffold via the propargyl alcohol route.
Characterization & Validation
To validate the structure of CAS 659745-57-0, researchers must confirm the presence of the saturated C3 center and the carboxylic acid.
NMR Spectroscopy (¹H NMR in DMSO-d₆)
-
C3-H₂ (Methylene): Look for a signal around δ 4.0 - 5.0 ppm . This is the diagnostic peak for the "3H" form. If this is missing and a singlet appears > 8.0 ppm, you likely have the coumarin (oxo) or oxidized salt.
-
C1-H (Vinyl): A singlet or doublet around δ 6.5 - 7.5 ppm , coupling with the C3 protons if visible.
-
COOH: Broad singlet around δ 11.0 - 13.0 ppm (exchangeable with D₂O).
-
Aromatic Region: Multiplets at δ 7.0 - 8.5 ppm corresponding to the naphthalene protons.
Infrared Spectroscopy (IR)
-
C=O (Carboxylic Acid): Strong band at 1680–1710 cm⁻¹ .
-
O-H (Acid): Broad band at 2500–3300 cm⁻¹ .
-
Absence of Lactone: If a band appears at >1730 cm⁻¹ (characteristic of coumarin lactones), the synthesis may have over-oxidized.
Applications
Photochromic Materials
Derivatives of this compound are precursors for photochromic lenses and optical switches .[5] The carboxylic acid allows for covalent attachment to polymer matrices (e.g., polyurethanes) or silica nanoparticles, preventing dye leaching while maintaining optical switching speed.
Biological Scaffolds
While less common than coumarins, 3H-chromenes exhibit bioactivity:
-
Antimicrobial: The lipophilic naphthalene core facilitates membrane penetration.
-
Anticancer: Naphthopyrans can intercalate DNA or inhibit topoisomerases. The C2-acid provides a handle to synthesize amides (e.g., with amino acids) to improve solubility and targeting.
References
-
Synthesis of Naphthopyrans: Journal of Organic Chemistry. "Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes."
-
Photochromism of 3H-Naphthopyrans: Molecules. "Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives" (Comparative structural analysis).
-
General Chromene Synthesis: Organic & Biomolecular Chemistry. "Electrophilic chemistry of propargylic alcohols in imidazolium ionic liquids."
-
Mechanochemistry of Naphthopyrans: Semantic Scholar. "Naphthopyran molecular switches and their emergent mechanochemical reactivity."
Sources
- 1. 531-81-7|2-Oxo-2H-chromene-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. This compound | 659745-57-0 [sigmaaldrich.com]
- 3. CAS Index | Ambeed [ambeed.com]
- 4. Synthesis of 2-hydroxy-1-naphthaldehyde under conditions of heterogeneous catalysis - Lookchem [lookchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Structural Divergence & Pharmacological Utility: 3H-Benzo[f]chromene-2-carboxylic acid vs. 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid
Executive Summary
This technical guide delineates the critical structural, synthetic, and pharmacological differences between 3H-benzo[f]chromene-2-carboxylic acid (Compound A) and its oxidized lactone analogue, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid (Compound B).
While these molecules share a tricyclic benzo[f]chromene skeleton, the presence of the carbonyl group at the C3 position in Compound B classifies it as a benzo[f]coumarin , drastically altering its electronic distribution, planar rigidity, and biological interactivity compared to the cyclic ether nature of Compound A. This guide serves as a decision-making framework for medicinal chemists selecting between these scaffolds for drug discovery (e.g., DNA intercalation vs. photochromic modulation).
Part 1: Structural Chemistry & Physicochemical Divergence
The fundamental difference lies in the heterocyclic ring functionality: Lactone (Coumarin) vs. Cyclic Ether (Chromene) .
3-Oxo-3H-benzo[f]chromene-2-carboxylic acid (The Coumarin)[1]
-
Class: Benzo[f]coumarin (Lactone).
-
Electronic State: The C3-carbonyl creates a conjugated
-system extending across the entire tricyclic core. This planarity facilitates strong - stacking interactions. -
Fluorescence: Highly fluorescent due to the rigid "push-pull" electronic system, often used as a scaffold for biological probes.
-
Stability: Susceptible to lactone ring hydrolysis in strong alkaline conditions, opening to form the naphthoyl-acrylate salt.
This compound (The Chromene)[4][5]
-
CAS: 659745-57-0[3]
-
Class: Naphthopyran (Cyclic Ether).
-
Electronic State: Lacks the C3-carbonyl. The C3 position is a saturated methylene (
), which interrupts the aromatic conjugation of the heterocyclic ring. This results in a "puckered" non-planar geometry. -
Photochromism: Derivatives of this scaffold are known for photochromic behavior (reversible ring-opening upon UV irradiation), a property absent in the stable coumarin variant.
-
Stability: Resistant to base hydrolysis (no lactone) but prone to oxidative degradation at the benzylic C3 position.
Comparative Physicochemical Matrix
| Feature | 3-Oxo Variant (Coumarin) | 3H Variant (Chromene) |
| Core Functionality | Cyclic Ester (Lactone) | Cyclic Ether |
| Geometry | Planar (Rigid) | Puckered (Semi-flexible) |
| Primary Interaction | DNA Intercalation ( | Hydrophobic Pocket Binding |
| Fluorescence | High (Blue/Green emission) | Low / Photo-switchable |
| Metabolic Liability | Esterase hydrolysis | CYP450 Oxidation at C3 |
| LogP (Predicted) | ~1.8 - 2.2 (More Polar) | ~2.7 - 3.1 (More Lipophilic) |
Part 2: Synthetic Pathways[6][7]
The synthesis of these two scaffolds diverges at the precursor stage. The 3-oxo variant relies on condensation chemistry (Knoevenagel), while the 3H variant often requires multicomponent reactions or reduction of the coumarin.
Pathway Logic Diagram (Graphviz)
Caption: Divergent synthetic workflows. The Knoevenagel route (blue cluster) is the industry standard for the 3-oxo variant. The 3H variant is often accessed via reduction or distinct electrocyclization.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid
Mechanism: Knoevenagel Condensation followed by spontaneous intramolecular cyclization. Rationale: This method utilizes Meldrum's acid or Diethyl malonate. The Meldrum's acid route is preferred for higher yields and cleaner workup.
Materials:
-
2-Hydroxy-1-naphthaldehyde (10 mmol)
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (10 mmol)
-
Ethanol (absolute, 20 mL)
-
Piperidine (catalytic, 5 drops) or Pyridine.
Step-by-Step Workflow:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-1-naphthaldehyde (1.72 g) and Meldrum's acid (1.44 g) in Ethanol (20 mL).
-
Catalysis: Add catalytic piperidine. The solution will likely turn yellow/orange immediately, indicating imine/enamine intermediate formation.
-
Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The disappearance of the aldehyde spot indicates completion.
-
Workup: Cool the reaction mixture to room temperature. A heavy precipitate should form.
-
Acidification: If the product is the salt form, acidify with 1M HCl to pH 2–3 to precipitate the free carboxylic acid.
-
Purification: Filter the solid and wash with cold ethanol followed by water. Recrystallize from glacial acetic acid or DMF/Ethanol mixtures.
-
Validation:
-
1H NMR (DMSO-d6): Look for the singlet at ~9.3 ppm (C1-H of the coumarin ring) and the disappearance of the aldehyde proton.
-
IR: Strong carbonyl stretch at ~1700–1740 cm⁻¹ (Lactone/Acid).
-
Protocol B: Accessing the 3H-Benzo[f]chromene Scaffold
Note: Direct synthesis of the 2-COOH 3H-chromene is less trivial due to the instability of the acid group on the ether ring. A robust method involves the reduction of the coumarin ester followed by careful hydrolysis, or a multicomponent reaction (MCR).
Method: Selective Reduction (Conceptual)
-
Starting Material: Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate.
-
Reduction: Treat with Borane-DMS (BH3·SMe2) or LiAlH4 (controlled equivalents) in dry THF at 0°C to reduce the lactone carbonyl to the methylene (-CH2-), yielding the cyclic ether. Caution: Over-reduction can open the ring.
-
Isolation: Quench with saturated NH4Cl. Extract with DCM. The product is the 3H-chromene derivative.[4][5][6]
Part 4: Biological Applications & SAR Logic[8][9][10]
DNA Intercalation (3-Oxo Dominance)
The 3-oxo variant is a classic planar intercalator. The flat benzo[f]coumarin system slides between DNA base pairs. The C2-carboxylic acid provides a handle for attaching cationic side chains (e.g., N,N-dimethylethylenediamine) to enhance electrostatic binding to the DNA phosphate backbone.
Fluorescence Imaging[5]
-
3-Oxo: Exhibits strong Stokes shift and high quantum yield. Used as a "turn-on" probe when conjugated to quenchers.
-
3H: Generally non-fluorescent in the visible range unless oxidized back to the coumarin or derivatized with specific auxochromes.
SAR Decision Tree (Graphviz)
Caption: Strategic selection guide. The 3-oxo scaffold is the primary choice for biological binding and imaging, while the 3H scaffold is reserved for specialized photonic applications.
References
-
Synthesis & Antiproliferative Activity (3-Oxo): Zhang, L., et al. (2015).[4][5] "Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives." Molecules, 20(10), 18565-18584.[5]
-
NMDA Receptor Modulation (3-Oxo): Irvine, M. W., et al. (2012). "Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors." Neuropharmacology, 63(6).
-
Crystal Structure & Geometry (3-Oxo): Coumarin derivatives planarity and stacking interactions.
-
Benzocoumarin Reviews: "Benzocoumarins: isolation, synthesis, and biological activities."
-
Chemical Vendor Data (CAS Verification): 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid (CAS 4361-00-6).[1]
Sources
- 1. 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid | CAS 4361-00-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 4361-00-6|3-Oxo-3H-benzo[f]chromene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Ascendancy of Benzo[f]chromenes: A Technical Guide to Their Synthesis, Biological Evaluation, and Therapeutic Promise in Medicinal Chemistry
Introduction: The Benzo[f]chromene Scaffold - A Privileged Motif in Drug Discovery
The benzo[f]chromene core, a tricyclic heterocyclic system formed by the fusion of a naphthalene and a pyran ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a variety of biological targets. This has led to the discovery of benzo[f]chromene derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] This guide provides an in-depth technical overview of the synthesis, biological evaluation, and structure-activity relationships of benzo[f]chromene derivatives, with a particular focus on their development as potential anticancer agents. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and explore the molecular mechanisms that underpin their therapeutic potential.
Synthetic Strategies: Efficient Construction of the Benzo[f]chromene Core
The majority of biologically active benzo[f]chromene derivatives are synthesized through efficient and versatile multi-component reactions (MCRs). The one-pot, three-component reaction is a particularly favored approach, offering high atom economy and rapid access to a diverse library of compounds.[1][3][4]
A general and widely adopted synthetic route involves the condensation of a 2-naphthol derivative, an aromatic aldehyde, and an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst like piperidine.[1][3] This reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization to afford the desired 1H-benzo[f]chromene scaffold.
Workflow for the Synthesis of 1H-Benzo[f]chromene Derivatives
Caption: A generalized workflow for the one-pot, three-component synthesis of 1H-benzo[f]chromene derivatives.
Exemplary Synthetic Protocol: Synthesis of 3-amino-8-bromo-1-(2-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile
This protocol is adapted from a published procedure and serves as a representative example of the synthesis of a bioactive benzo[f]chromene derivative.[3]
Materials:
-
6-bromo-2-naphthol
-
2-methoxybenzaldehyde
-
Malononitrile
-
Piperidine
-
Absolute Ethanol
-
Methanol
-
Dioxane
-
Standard reflux apparatus or microwave reactor
-
Filtration apparatus
-
Recrystallization glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 6-bromo-2-naphthol (0.01 mol), 2-methoxybenzaldehyde (0.01 mol), and malononitrile (0.01 mol) in absolute ethanol (30 mL).
-
Add piperidine (0.5 mL) as a catalyst to the reaction mixture.
-
Heat the mixture to reflux and maintain for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Alternatively, microwave irradiation at a specific power and time can be employed for a more rapid synthesis.[5]
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the collected solid with cold methanol to remove any unreacted starting materials and impurities.
-
Purify the crude product by recrystallization from a suitable solvent, such as dioxane, to yield the pure 3-amino-8-bromo-1-(2-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile.[3]
-
Characterize the final product using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.[3]
Biological Activities and Therapeutic Potential: A Focus on Oncology
The benzo[f]chromene scaffold has demonstrated significant promise as a source of novel anticancer agents. Numerous derivatives have exhibited potent cytotoxic activity against a panel of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer.[1][3][6]
Antiproliferative Activity and Cytotoxicity
The primary method for evaluating the anticancer potential of newly synthesized benzo[f]chromene derivatives is through in vitro cytotoxicity assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being the most common. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Table 1: Representative Cytotoxic Activity of Benzo[f]chromene Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound A | 8-bromo, 1-(4-chlorophenyl) | MCF-7 | 5.8 | [5] |
| Compound B | 8-methoxy, 1-(4-fluorophenyl) | HCT-116 | 3.2 | [5] |
| Compound C | 9-hydroxy, 1-(2,4-dichlorophenyl) | PC-3 | 1.5 | |
| Compound 12 | 8-bromo, 1-(2-methoxyphenyl) with fused pyrimidine ring | HepG-2 | 0.98 | [3] |
Note: This table presents a selection of data for illustrative purposes. IC₅₀ values can vary depending on the specific experimental conditions.
Mechanism of Action: Unraveling the Molecular Targets
The anticancer activity of benzo[f]chromene derivatives is often attributed to their ability to interfere with key cellular processes such as cell cycle progression and apoptosis. Molecular docking studies and in vitro kinase assays have implicated several important cancer-related proteins as potential targets.
Inhibition of Protein Kinases: EGFR and c-Src
Epidermal Growth Factor Receptor (EGFR) and steroid receptor coactivator (c-Src) are two tyrosine kinases that play crucial roles in cancer cell proliferation, survival, and metastasis. Several benzo[f]chromene derivatives have been identified as potent inhibitors of these kinases.[3][5]
Molecular docking studies have suggested that these compounds can bind to the ATP-binding pocket of the kinase domain of EGFR and c-Src, thereby blocking their catalytic activity and downstream signaling.[3]
Signaling Pathway: EGFR Inhibition by a Benzo[f]chromene Derivative
Caption: Simplified signaling pathway illustrating the inhibition of EGFR by a benzo[f]chromene derivative.
Induction of Apoptosis
Many benzo[f]chromene derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[7][8] This is a highly desirable characteristic for an anticancer agent, as it leads to the safe and efficient elimination of tumor cells. The induction of apoptosis is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.
Experimental Protocols: A Guide to Biological Evaluation
To ensure scientific rigor and reproducibility, it is crucial to follow well-defined and validated experimental protocols. This section provides detailed methodologies for key in vitro assays used to characterize the biological activity of benzo[f]chromene derivatives.
MTT Cytotoxicity Assay
Objective: To determine the concentration of a benzo[f]chromene derivative that inhibits the growth of cancer cells by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HepG-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Benzo[f]chromene derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the benzo[f]chromene derivative in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
In Vitro Kinase Inhibition Assay (EGFR)
Objective: To determine the inhibitory activity of a benzo[f]chromene derivative against the EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer
-
Benzo[f]chromene derivative
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the benzo[f]chromene derivative in the kinase assay buffer.
-
In a 384-well plate, add the recombinant EGFR kinase and the diluted inhibitor. Incubate at room temperature for 10-15 minutes to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a benzo[f]chromene derivative.
Materials:
-
Cancer cells
-
Benzo[f]chromene derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cancer cells with the benzo[f]chromene derivative at its IC₅₀ concentration for 24-48 hours. Include an untreated control.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
The cell populations are distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Quantify the percentage of cells in each quadrant.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzo[f]chromene derivatives is highly dependent on the nature and position of substituents on the tricyclic core. While a comprehensive quantitative SAR is beyond the scope of this guide, several key trends have been observed.[1][3][6]
-
Substitution at the 1-position: The nature of the aryl group at the 1-position significantly influences cytotoxic activity. Electron-withdrawing or -donating groups on this phenyl ring can modulate the potency of the compound.[6]
-
Substitution at the 8- or 9-position: The presence of a bromo or methoxy group at the 8- or 9-position of the benzo[f]chromene ring has been shown to enhance anticancer activity.[5]
-
Fused Heterocyclic Rings: Annulation of a heterocyclic ring, such as a pyrimidine, to the benzo[f]chromene scaffold can lead to a significant increase in cytotoxic potency.[3]
Conclusion and Future Perspectives
Benzo[f]chromene derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their straightforward synthesis, coupled with their potent and diverse biological activities, makes them an attractive scaffold for further investigation.
Future research in this area should focus on several key aspects:
-
Expansion of the therapeutic scope: While the focus has been on cancer, the diverse biological activities of benzo[f]chromenes suggest their potential in other therapeutic areas, such as neurodegenerative and infectious diseases. Further exploration in these areas is warranted.
-
In-depth mechanistic studies: While kinase inhibition and apoptosis induction are established mechanisms, a more comprehensive understanding of the signaling pathways and molecular targets is needed.
-
Pharmacokinetic and in vivo studies: To translate the in vitro promise of these compounds into clinical candidates, it is essential to evaluate their pharmacokinetic properties (ADME) and in vivo efficacy in animal models of disease.
-
Development of more potent and selective analogs: Continued medicinal chemistry efforts to optimize the benzo[f]chromene scaffold will be crucial for the development of drug candidates with improved efficacy and safety profiles. One chromene analog, Crolibulin™, is currently in clinical trials for the treatment of advanced solid tumors, highlighting the translational potential of this class of compounds.[5]
The continued exploration of the rich medicinal chemistry of benzo[f]chromene derivatives holds great promise for the discovery of the next generation of innovative medicines.
References
-
Al-Harbi, L. M., Al-Harbi, E. A., Okasha, R. M., El-Eisawy, R. A., El-Nassag, M. A. A., Mohamed, H. M., Fouda, A. M., El-Mawgoud, H. K. A., & Amr, A. E.-G. E. (2026). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. [Link]
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Borik, R. M. A., Abdelwahab, A. H. F., Alamri, A. A., Mohamed, H. M., Mostafa, M. S., El-Aassar, M. R., Ismail, K. S., Al-Dies, A.-A. M., Elhenawy, A. A., & El-Agrody, A. M. (2025). Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives: DFT and Molecular Docking. Anticancer Agents in Medicinal Chemistry. [Link]
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Abd El-Hameed, R. H., Mohamed, M. S., Awad, S. M., Hassan, B. B., Khodair, M. A. E.-F., & Mansour, Y. E. (2022). Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 405–422. [Link]
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Mohamed, H. M., Al-Harbi, L. M., Abdel-Mawgoud, N. S., & El-Agrody, A. M. (2021). Introducing novel potent anticancer agents of 1H-benzo[f]chromene scaffolds, targeting c-Src kinase enzyme with MDA-MB-231 cell line anti-invasion effect. Scientific Reports, 11(1), 18451. [Link]
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Al-Harbi, L. M., Al-Harbi, E. A., Okasha, R. M., El-Eisawy, R. A., El-Nassag, M. A. A., Mohamed, H. M., Fouda, A. M., & El-Mawgoud, H. K. A. (2023). Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 329–347. [Link]
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Borik, R. M. A., Abdelwahab, A. H. F., Alamri, A. A., Mohamed, H. M., Mostafa, M. S., El-Aassar, M. R., Ismail, K. S., Al-Dies, A.-A. M., Elhenawy, A. A., & El-Agrody, A. M. (2025). Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives: DFT and Molecular Docking. PubMed. [Link]
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Abd El-Hameed, R. H., Mohamed, M. S., Awad, S. M., Hassan, B. B., Khodair, M. A. E.-F., & Mansour, Y. E. (2022). Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. PubMed Central. [Link]
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El-Mawgoud, H. K. A., Radwan, H. M., El-Mariah, F., & El-Agrody, A. M. (2018). Synthesis, Characterization, Biological Activity of Novel 1H-benzo[f]. Ingenta Connect. [Link]
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Afifi, T. H. (2017). Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. [Link]
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Al-Harbi, L. M., Al-Harbi, E. A., Okasha, R. M., El-Eisawy, R. A., El-Nassag, M. A. A., Mohamed, H. M., Fouda, A. M., El-Mawgoud, H. K. A., & Amr, A. E.-G. E. (2023). Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. Taylor & Francis Online. [Link]
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Kushwaha, R. K., Singh, K., Kumar, P., & Chandra, D. (2018). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. [Link]
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An In-depth Technical Guide to 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid: Synthesis, Spectroscopic Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural elucidation, and potential therapeutic applications, particularly in oncology.
Introduction and Nomenclature
The core structure of interest is a benzo-annulated chromene, a class of compounds known for a wide array of biological activities and applications in materials science, such as in organic light-emitting devices.[1] While the systematic IUPAC name can be given as 3H-benzo[f]chromene-2-carboxylic acid, the more stable and commonly synthesized keto tautomer is 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid . This guide will focus on this stable keto form, which is the subject of the majority of published research.
The fundamental structure consists of a naphthalene ring system fused to a pyran-2-one ring, with a carboxylic acid substituent at the 2-position. This arrangement of functional groups imparts the molecule with unique chemical and physical properties, making it a valuable scaffold for the development of novel therapeutic agents and functional materials.
Synthesis of 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid
The most efficient and widely adopted synthetic route to 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid is via a Knoevenagel condensation.[2] This method offers high yields and utilizes readily available starting materials.
Reaction Scheme
The synthesis involves the condensation of 2-hydroxy-1-naphthaldehyde with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of a basic catalyst, followed by thermal decomposition of the intermediate.[2]
Detailed Experimental Protocol
Materials:
-
2-hydroxy-1-naphthaldehyde
-
Meldrum's acid
-
Pyridine (catalyst)
-
Ethanol (solvent)
Procedure:
-
To a solution of 2-hydroxy-1-naphthaldehyde (1.0 eq) in ethanol, add Meldrum's acid (1.1 eq).
-
Add a catalytic amount of pyridine to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). It is crucial to avoid an excess of Meldrum's acid, as it can react with the product.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to yield 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid as an ash-colored solid.[3]
Mechanistic Insights
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[4] In this synthesis, pyridine acts as a base to deprotonate Meldrum's acid, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 2-hydroxy-1-naphthaldehyde. Subsequent intramolecular cyclization and elimination of acetone and carbon dioxide from the Meldrum's acid moiety lead to the formation of the final product.[2]
Caption: Proposed mechanism of anticancer activity for benzo[f]chromene derivatives.
Conclusion and Future Directions
3-Oxo-3H-benzo[f]chromene-2-carboxylic acid represents a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and amenability to chemical modification make it an attractive starting point for the development of novel therapeutic agents. The demonstrated antiproliferative activity of its derivatives warrants further investigation, including more detailed mechanistic studies to elucidate specific molecular targets and in vivo efficacy studies. The exploration of this chemical space holds significant promise for the discovery of new and effective anticancer drugs.
References
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Fu, X.-B., Wang, X.-F., Chen, J.-N., Wu, D.-W., Li, T., Shen, X.-C., & Qin, J.-K. (2015). Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives. Molecules, 20(10), 18565–18584. [Link]
-
Fu, X. B., Wang, X. F., Chen, J. N., Wu, D. W., Li, T., Shen, X. C., & Qin, J. K. (2015). Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives. Molecules (Basel, Switzerland), 20(10), 18565–18584. [Link]
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Lakshmi, N. V., et al. (2010). Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2658. [Link]
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Reddy, G. J., & Kumar, K. S. (2020). Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. Journal of Chemical and Pharmaceutical Research, 12(4), 1-9. [Link]
-
Wikipedia contributors. (2023, December 29). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia. Retrieved 19:45, March 7, 2024, from [Link]
-
Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3549. [Link]
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Abd El-Wahab, A. H. F., Borik, R. M. A., Alamri, A. A., Mostafa, M. S., El-Aassar, M. R., & Elhenawy, A. A. (2023). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega, 8(4), 4085–4097. [Link]
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PubChem. (n.d.). This compound. Retrieved March 7, 2024, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10889160, 3H-benzo[f]chromene-2-carbaldehyde. Retrieved March 7, 2024, from [Link].
-
ResearchGate. (n.d.). Mechanism for the synthesis of 3H-Benzo[f]chromene-2-carboxamides 47. Retrieved March 7, 2024, from [Link]
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- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Unlocking the Therapeutic Potential of Benzo[f]chromene-2-carboxylic Acid Scaffolds: A Comprehensive Technical Guide
As application scientists driving early-stage drug discovery, we constantly seek molecular scaffolds that offer a balance of structural rigidity, functional tunability, and measurable biological readouts. The benzo[f]chromene-2-carboxylic acid scaffold represents a masterclass in such design. By fusing a benzene ring to the chromene core, we achieve an extended π-conjugated system that not only enhances binding affinity to biological targets but also introduces intrinsic photophysical properties.
This whitepaper dissects the biological activity, mechanistic pathways, and experimental workflows associated with benzo[f]chromene-2-carboxylic acid derivatives, providing a robust framework for researchers developing next-generation anticancer agents and bioimaging probes.
Structural Rationale and Pharmacophore Design
The architectural brilliance of the 3-oxo-3H-benzo[f]chromene-2-carboxylic acid scaffold lies in its dual-purpose nature. The rigid, planar benzo[f]chromene core is highly conducive to intercalating with DNA or slipping into the narrow, hydrophobic ATP-binding pockets of target kinases[1]().
Simultaneously, the 2-carboxylic acid moiety acts as a versatile synthetic handle. It serves as a critical hydrogen-bond donor/acceptor for target engagement and can be readily derivatized into amides or esters to fine-tune lipophilicity, cellular permeability, and metabolic stability. For instance, converting the carboxylic acid into specific amide derivatives has been shown to drastically amplify antiproliferative effects[2]().
Biological Activity Profiles
Anticancer Efficacy and Mechanistic Pathways
Recent in vitro evaluations have highlighted the potency of benzo[f]chromene-2-carboxylic acid amides against human non-small cell lung cancer (NSCLC) cell lines, specifically A549 and NCI-H460[2](). The primary mechanism of action is not indiscriminate cytotoxicity; rather, it is a targeted induction of oxidative stress. These compounds elevate intracellular reactive oxygen species (ROS), which subsequently triggers DNA damage, forces cell cycle arrest at the G2/M phase, and ultimately culminates in apoptosis[3]().
Fig 1. Mechanistic pathway of benzo[f]chromene-induced apoptosis via ROS accumulation.
Photophysical Properties: Bioimaging and Chemosensing
Beyond oncology, the extended π-conjugation of these molecules yields remarkable fluorescence properties. Ester derivatives of the scaffold, which typically exhibit low cytotoxicity, are excellent candidates for fluorescence bioimaging[2](). Furthermore, the parent 3-oxo-3H-benzo[f]chromene-2-carboxylic acid has been successfully engineered as a chelation-quenched fluorescence (CHQF) sensor, demonstrating high selectivity and a low limit of detection (0.14 mg/L) for sodium ions (Na+) in aqueous systems[4]().
Quantitative Efficacy Data
To guide lead optimization, the quantitative biological and photophysical metrics of key derivatives are summarized below.
Table 1: Biological and Photophysical Activity of Benzo[f]chromene-2-carboxylic Acid Derivatives
| Compound Class / Specific Lead | Target Application | IC50 A549 (μM) | IC50 NCI-H460 (μM) | Key Photophysical / Sensory Metric |
| Amide Derivative (Compound 5e) | Anticancer Agent | 20.53 ± 1.84 | 29.19 ± 2.61 | Induces ROS; Dose-dependent inhibition |
| Ester Derivatives (Compounds 6a–g) | Bioimaging Probes | > 60.00 | > 60.00 | High fluorescence quantum yield |
| Parent Acid (Compound 1) | Ion Chemosensor | N/A | N/A | Na+ LoD: 0.14 mg/L; Stokes shift: 71 nm |
(Data synthesized from MDPI[2]() and ResearchGate[4]())
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the critical steps for synthesizing and evaluating these scaffolds, emphasizing the causality behind each procedural choice.
Fig 2. Experimental workflow from synthesis to dual biological and photophysical evaluation.
Protocol 1: Synthesis via Knoevenagel Condensation
The construction of the 3-oxo-3H-benzo[f]chromene-2-carboxylic acid core is efficiently achieved via a base-catalyzed Knoevenagel condensation[4]().
-
Preparation of Reactants : Combine 2-hydroxy-1-naphthaldehyde (1 eq) and diethyl malonate (1.2 eq) in absolute ethanol. Causality: Absolute ethanol provides a polar protic environment that stabilizes the transition state without participating in nucleophilic side reactions.
-
Catalysis : Add a catalytic amount of piperidine (0.1 eq). Causality: Piperidine acts as a secondary amine base, deprotonating the active methylene of diethyl malonate to form a highly nucleophilic enolate. This enolate subsequently attacks the electrophilic carbonyl carbon of the aldehyde.
-
Reflux and Cyclization : Heat the mixture to reflux for 3-5 hours. Causality: Thermal energy drives the initial aldol-type condensation and the subsequent intramolecular cyclization (lactonization) required to close the rigid chromene ring.
-
Isolation : Cool the reaction mixture to room temperature, filter the resulting precipitate, and recrystallize from dioxane or methanol. Causality: Controlled cooling selectively crystallizes the thermodynamic target product, leaving unreacted starting materials and kinetic byproducts dissolved in the mother liquor.
-
Self-Validation Checkpoint : The successful formation of the chromene ring is analytically validated by a distinct bathochromic shift in the UV-Vis spectrum (λmax ~ 374 nm) due to the newly formed extended π-conjugation[4]().
-
Protocol 2: In Vitro Antiproliferative Assay (MTT)
Evaluating the cytotoxicity of the synthesized amides requires a tightly controlled metabolic assay[2]().
-
Cell Seeding : Seed A549 cells in 96-well plates at a density of 5 × 10³ cells/well and incubate at 37 °C in 5% CO₂ for 24 hours. Causality: This incubation period allows cells to adhere to the plastic substrate and re-enter the log phase of growth, ensuring uniform metabolic baselines across all wells.
-
Compound Administration : Treat cells with varying concentrations (e.g., 10, 20, 30, 60 μM) of the benzo[f]chromene derivative dissolved in DMSO (final DMSO concentration < 0.1%) for 48 hours. Causality: A 48-hour window provides sufficient time for the compound to induce measurable intracellular ROS accumulation, cell cycle arrest, and subsequent apoptosis.
-
MTT Addition : Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Causality: Viable cells with active NAD(P)H-dependent oxidoreductase enzymes will cleave the tetrazolium ring of the MTT reagent, forming insoluble purple formazan crystals. Dead cells cannot perform this reduction.
-
Solubilization and Quantification : Carefully aspirate the media, dissolve the formazan crystals in 150 μL of DMSO, and measure absorbance at 570 nm using a microplate reader. Causality: The optical density is directly proportional to the number of metabolically active cells.
-
Self-Validation Checkpoint : A linear correlation between formazan absorbance and cell number must be established prior to the assay using a standard curve. This ensures that the calculated IC50 values reflect genuine metabolic inhibition rather than assay saturation or artifactual dye precipitation.
-
References
- Source: MDPI (Molecules)
- Title: Sodium ion chemosensor of 3-oxo-3H-benzo[f]chromen-2-carboxylic acid: An experimental and computational study Source: ResearchGate / Journal of the Serbian Chemical Society URL
- Title: Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET Source: PMC / NIH URL
- Title: Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives (PubMed Entry)
Sources
- 1. Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives [mdpi.com]
- 3. Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Solubility Profile of 3H-Benzo[f]chromene-2-carboxylic Acid in Dimethyl Sulfoxide (DMSO): A Technical Guide for Advanced Applications
Executive Summary
3H-benzo[f]chromene-2-carboxylic acid (often referred to as 3-oxo-3H-benzo[f]chromene-2-carboxylic acid) is a highly conjugated, polycyclic aromatic compound utilized extensively as a precursor for fluorescent probes, chemosensors, and cytotoxic agents. Due to its rigid planar structure and capacity for strong intermolecular hydrogen bonding, it exhibits poor aqueous solubility. This whitepaper provides a comprehensive analysis of its solubility profile in Dimethyl Sulfoxide (DMSO), detailing the thermodynamic causality of its solvation, quantitative parameters, and a self-validating experimental protocol for preparing high-fidelity stock solutions.
Structural Chemistry & Solvation Thermodynamics
To understand the solubility profile of this compound, one must analyze the thermodynamic barriers present in its solid crystalline state. The molecule features a benzocoumarin core fused with a carboxylic acid moiety, leading to exceptionally high lattice energy driven by two primary forces:
-
Stacking: The extended, planar benzo[f]chromene ring system facilitates strong
orbital overlap between adjacent molecules. -
Hydrogen Bonding: The carboxylic acid groups form highly stable intermolecular homodimers.
To achieve complete dissolution, the solvent must overcome both the
Thermodynamic barriers and DMSO-mediated solvation mechanisms for the target compound.
Quantitative Solubility Profile in DMSO
While empirical solubility can vary based on purity and crystalline form, this compound and its structural derivatives demonstrate robust solubility in DMSO. According to , the core compound (CAS 4361-00-6) has a molecular weight of 240.21 g/mol and is classified as a combustible solid requiring careful handling[1].
Derivatives of this core, such as the maleimide-functionalized fluorophore MMBC (ThioGlo1), achieve maximum solubilities of approximately 30 mg/mL in pure DMSO, as documented by[2].
Table 1: Physicochemical and Solubility Parameters
| Parameter | Value / Description |
| Compound | 3-oxo-3H-benzo[f]chromene-2-carboxylic acid |
| CAS Number | 4361-00-6 |
| Molecular Weight | 240.21 g/mol |
| Predicted pKa | ~3.5 - 4.5 (Carboxylic acid moiety) |
| Max Solubility in Anhydrous DMSO | ~25 - 30 mg/mL (approx. 100 - 125 mM) |
| Solubility in Water | < 0.1 mg/mL (Practically insoluble) |
| Recommended Storage (Stock) | -20°C, protected from light and moisture |
Self-Validating Protocol for Stock Solution Preparation
When preparing stock solutions for high-sensitivity assays (e.g., fluorescence-based chemosensing), the introduction of water via hygroscopic DMSO can lead to micro-precipitation. This drastically alters the effective concentration and compromises assay reproducibility. The following protocol is designed as a self-validating system to ensure absolute dissolution and concentration accuracy.
Step-by-Step Methodology
-
Reagent Preparation: Equilibrate the vial of this compound to room temperature in a desiccator to prevent condensation. Use only anhydrous DMSO (
, packaged under argon). -
Gravimetric Addition: Weigh the desired mass (e.g., 2.40 mg for a 10 mM stock in 1 mL) using a calibrated analytical balance. Transfer to a low-bind microcentrifuge tube.
-
Solvation: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 60 seconds.
-
Sonication: Place the tube in a bath sonicator at room temperature for 5–10 minutes.
-
Causality Note: Sonication provides the localized cavitation energy required to overcome the initial activation energy of breaking the robust crystal lattice, accelerating the disruption of
stacking.
-
-
Centrifugation (Quality Control Step 1): Centrifuge the solution at 10,000 x g for 5 minutes to pellet any undissolved micro-crystals.
-
Visual Inspection (Quality Control Step 2): Examine the tube against a dark background using a focused light beam. The absence of the Tyndall effect (light scattering) confirms the lack of micro-precipitates.
-
Analytical Validation (Quality Control Step 3): Dilute an aliquot 1:1000 in the mobile phase and inject it into an HPLC-UV system. Compare the Area Under the Curve (AUC) against a pre-established standard curve to verify the exact molarity.
Self-validating experimental workflow for preparing and verifying DMSO stock solutions.
Downstream Applications & Solvent Compatibility
Once successfully solubilized in DMSO, this compound serves as a versatile building block across multiple scientific domains:
-
Chemosensors: The compound exhibits a chelation-quenched fluorescence (CHQF) phenomenon, making it a highly selective sensor for intracellular sodium ions (
), as detailed in studies published via [3]. -
Fluorescent Probes: It is a core intermediate for synthesizing thiol-reactive probes like ThioGlo1, which are used extensively in proteomics for labeling cysteine residues.
-
Medicinal Chemistry: Benzo[f]chromene derivatives are actively investigated for their cytotoxic properties. Research available through demonstrates that these scaffolds can induce cell-cycle arrest and apoptosis in human cancer cells via dual inhibition of topoisomerases and tubulin[4].
Critical Compatibility Note: When diluting the validated DMSO stock into aqueous buffers (e.g., PBS or cell culture media) for biological assays, the final DMSO concentration should strictly be kept below 1% (v/v). Exceeding this threshold risks compound precipitation (crashing out of solution) and introduces confounding DMSO-induced cytotoxicity to the assay system.
References
-
Title: A red-emitting ratiometric fluorescent probe based on a benzophosphole P-oxide scaffold for the detection of intracellular sodium ions Source: ResearchGate URL: [Link]
-
Title: Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET Source: PubMed Central (PMC) URL: [Link]
Sources
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- 2. Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate | 137350-66-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Core: A Guide to the Fluorescence Quantum Yield of Benzo[f]chromene Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Structure
Benzo[f]chromene derivatives represent a fascinating and vital class of heterocyclic compounds. Their rigid, fused-ring structure forms the basis for a wide range of biological activities, making them a cornerstone in medicinal chemistry and drug discovery, with applications ranging from anticancer to antimicrobial agents.[1][2] While much research focuses on their synthesis and cytotoxic effects[3][4], a critical and often underexplored characteristic is their fluorescence. The efficiency of this light emission is quantified by the fluorescence quantum yield (Φf or QY), defined as the ratio of photons emitted to photons absorbed.[5][6]
A high quantum yield is not merely an academic curiosity; it is a pivotal parameter that dictates the utility of a compound in sensitive applications such as high-resolution cellular imaging, fluorescent probes, and quantitative bioassays.[7] A low quantum yield, conversely, can render a potentially valuable molecular tool ineffective in these contexts. This guide provides a comprehensive exploration of the principles governing the fluorescence quantum yield of benzo[f]chromene derivatives, the intricate factors that influence it, and a robust, field-proven methodology for its accurate determination. Our objective is to empower researchers to not only measure but also to understand and potentially manipulate this crucial photophysical property to advance their scientific goals.
The Photophysical Landscape: A Battle for Energy
Upon absorbing a photon of light, a benzo[f]chromene molecule is promoted to an excited electronic state. From this transient state, it must dissipate the excess energy. The fluorescence quantum yield is a direct measure of the competition between radiative decay (fluorescence) and various non-radiative decay pathways.[8] Understanding these competing processes is fundamental to interpreting and engineering the fluorescence properties of a molecule.
The primary de-excitation pathways include:
-
Fluorescence: The desired pathway, where the molecule returns to the ground state by emitting a photon. This process is typically rapid, occurring on the nanosecond timescale.
-
Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity. This is essentially a conversion of electronic energy into vibrational energy (heat).
-
Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicity (e.g., from a singlet excited state to a triplet state). This can lead to phosphorescence or further non-radiative decay.
-
Photochemical Reactions: The absorbed energy can drive a chemical reaction, such as the photoisomerization seen in many photochromic naphthopyrans.[9][10]
The quantum yield is therefore a manifestation of the relative rates of these processes. A high quantum yield indicates that the rate of fluorescence is significantly faster than the sum of all non-radiative decay rates.
Key Factors Modulating Quantum Yield
The fluorescence quantum yield of a benzo[f]chromene derivative is not an immutable constant. It is exquisitely sensitive to a range of structural and environmental factors. A systematic understanding of these influences is critical for both rational design and troubleshooting experimental results.
Molecular Structure and Substituent Effects
The intrinsic structure of the fluorophore is the primary determinant of its quantum yield.
-
Structural Rigidity: Molecules with rigid structures tend to have higher quantum yields.[11] Flexible groups or substituents can vibrate or rotate, providing a "loose bolt" mechanism for non-radiative energy dissipation, thus quenching fluorescence.[12] The fused ring system of the benzo[f]chromene core provides a degree of inherent rigidity.
-
Substituent Groups: The electronic nature of substituents on the aromatic scaffold plays a crucial role.
-
Electron-donating groups (e.g., -OH, -NH2, -OCH3) often increase fluorescence by enhancing the electron density of the π-system.[13]
-
Electron-withdrawing groups (e.g., -NO2, -COOH, halogens) typically decrease or completely quench fluorescence by promoting intersystem crossing or other non-radiative pathways.[13] Structure-activity relationship (SAR) studies on benzo[f]chromenes have shown that the position and nature of substituents significantly impact biological activity, and these same modifications will invariably alter photophysical properties.[3][14]
-
The Solvent Environment
The choice of solvent can dramatically alter a molecule's quantum yield through several mechanisms.
-
Polarity: For many fluorophores, particularly those with intramolecular charge transfer (ICT) character, increasing solvent polarity can lead to a significant decrease in quantum yield.[15][16] Polar solvents can stabilize a charge-separated excited state, which may allow for molecular twisting or conformational changes (a Twisted Intramolecular Charge Transfer or TICT state) that open up efficient non-radiative decay channels.[17] This is often accompanied by a "solvatochromic" red-shift in the emission spectrum.[17][18]
-
Viscosity: In highly viscous solvents like glycerol, the physical restriction of molecular motion can inhibit non-radiative decay pathways that rely on rotation or twisting. This can lead to a recovery or enhancement of the fluorescence quantum yield.[15][19]
-
Hydrogen Bonding: Protic solvents (e.g., water, alcohols) can engage in hydrogen bonding with the fluorophore. This interaction can either enhance or quench fluorescence depending on the specific molecular structure, often by stabilizing charge-separated states or providing a vibrational de-excitation pathway.[17]
Temperature
Temperature directly influences the kinetic energy of the system. Increasing the temperature generally decreases the fluorescence quantum yield.[20] This is because higher temperatures increase the frequency and efficiency of collisions with solvent molecules and populate higher vibrational energy levels, both of which promote non-radiative decay processes.[19][21] Conversely, lowering the temperature can enhance fluorescence by reducing these quenching mechanisms.
Concentration and Aggregation
At high concentrations, fluorophores can form non-fluorescent aggregates or excimers through intermolecular interactions. This phenomenon, known as Aggregation-Caused Quenching (ACQ), leads to a decrease in the measured quantum yield.[16] It is a primary reason why absorbance is kept low during QY measurements.
Caption: Key intrinsic and extrinsic factors that modulate the fluorescence quantum yield.
Experimental Protocol: Accurate Determination of Relative Quantum Yield
The most common and accessible method for determining the fluorescence quantum yield is the relative method, which compares the fluorescence of the unknown sample to a well-characterized standard of known quantum yield (ΦR).[5][22] This approach is robust, highly accurate when performed correctly, and avoids the need for complex instrument calibration required for absolute measurements.[6][23]
The governing equation is:
ΦS = ΦR * (GradS / GradR) * (nS2 / nR2)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient (slope) from the plot of integrated fluorescence intensity versus absorbance.
-
n is the refractive index of the solvent.
-
The subscripts S and R denote the sample and reference standard, respectively.[24]
The causal logic here is that by plotting integrated fluorescence versus absorbance, we create a linear relationship whose slope is proportional to the emission efficiency. By comparing the slope of our unknown sample to that of a known standard under identical conditions, we can calculate its relative efficiency.[5] Using the same solvent for both sample and standard (nS = nR) simplifies the equation, as the refractive index term cancels out.[24]
Step-by-Step Experimental Workflow
1. Selection of a Suitable Quantum Yield Standard: This is a critical decision. The standard must be chosen carefully to ensure the validity of the comparison.
-
Spectral Overlap: The absorption and emission spectra of the standard should be in a similar range to the benzo[f]chromene derivative to minimize wavelength-dependent biases in instrument response.
-
Photostability: The standard should be highly photostable and not degrade under the experimental conditions.
-
Purity: The standard must be of the highest possible purity.
-
Known Quantum Yield: The quantum yield of the standard in the chosen solvent must be well-documented in the literature.
Table 1: Common Fluorescence Quantum Yield Standards
| Standard Compound | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (ΦR) |
|---|---|---|---|---|
| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 450 | 0.54 |
| Fluorescein | 0.1 M NaOH | 490 | 520 | 0.95 |
| Rhodamine 6G | Ethanol | 528 | 555 | 0.95 |
| Coumarin 1 | Ethanol | 373 | 450 | 0.73 |
Source: Data compiled from various established sources.[16][23]
2. Preparation of Solutions:
-
Expertise: The core principle for accuracy is to work in the linear range of the Beer-Lambert law and to avoid inner-filter effects. This mandates that the absorbance of all solutions at the excitation wavelength must be kept low, ideally below 0.1.
-
Prepare a concentrated stock solution of both the benzo[f]chromene sample and the chosen standard in the same spectroscopic-grade solvent.
-
From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard, ensuring the absorbance values are spaced out between approximately 0.01 and 0.1.
3. Spectroscopic Measurements:
-
Trustworthiness: To ensure a self-validating system, the experimental conditions (e.g., excitation wavelength, slit widths, detector voltage) must be kept identical for all measurements of both the sample and the standard.
-
Step 3a (Absorbance): Using a UV-Vis spectrophotometer, record the absorbance spectrum for the solvent (as a blank) and for every dilution of the sample and standard. Record the absorbance value at the chosen excitation wavelength (λex) for each solution.
-
Step 3b (Fluorescence): Using a spectrofluorometer, record the fluorescence emission spectrum for the solvent blank and for every dilution. The excitation wavelength (λex) must be the same one used for the absorbance measurements. It is crucial to record the emission over the entire range of the compound's fluorescence.
4. Data Analysis and Calculation:
-
Step 4a (Correction and Integration): Subtract the solvent's emission spectrum from each of the sample and standard emission spectra to correct for background signal and Raman scattering.
-
Step 4b: Calculate the integrated fluorescence intensity (the area under the curve) for each corrected emission spectrum. Most instrument software packages have a built-in function for this.
-
Step 4c (Plotting): For both the sample and the standard, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at λex (X-axis).
-
Step 4d (Gradient Calculation): Perform a linear regression (fit a straight line) for both data sets. The slope of this line is the gradient (Grad). The high linearity of this plot (R² > 0.99) serves as a validation of data quality, indicating the absence of inner-filter effects or aggregation.[24]
-
Step 4e (Final Calculation): Use the calculated gradients (GradS and GradR), the known quantum yield of the standard (ΦR), and the refractive indices of the solvents (if different) in the primary equation to determine the quantum yield of your benzo[f]chromene derivative (ΦS).
Caption: Experimental workflow for relative fluorescence quantum yield determination.
Applications in Drug Development and Research
The fluorescence of benzo[f]chromene derivatives is a powerful tool. Those with high quantum yields are prime candidates for development as:
-
Cellular Probes: Their ability to fluoresce allows for direct visualization of their uptake and subcellular localization within cancer cells, providing critical data for drug delivery and mechanism-of-action studies.[7]
-
Biosensors: The sensitivity of their fluorescence to the local environment (polarity, viscosity) can be harnessed to design probes that report on specific cellular states or the binding to a biological target.
-
Flow Cytometry and High-Throughput Screening: Brightly fluorescent compounds are essential for developing assays to screen large libraries of compounds or to sort cell populations based on drug uptake or response.
For many benzo[f]chromene derivatives that exhibit anti-proliferative activity against resistant cancer cell lines like MCF-7/ADR[2], correlating this activity with fluorescence properties can yield deeper insights. For instance, a compound that retains a high quantum yield inside the cell is more amenable to mechanistic studies using advanced microscopy techniques.
Conclusion
The fluorescence quantum yield of benzo[f]chromene derivatives is a multifaceted property governed by a delicate interplay of molecular structure, solvent interactions, and temperature. It is a critical parameter that dictates the utility of these compounds in advanced biological and materials science applications. By understanding the fundamental principles that influence quantum yield and by employing rigorous, validated experimental protocols for its measurement, researchers can unlock the full potential of this versatile chemical scaffold. This guide serves as a foundational resource, providing both the theoretical grounding and the practical steps necessary to confidently and accurately characterize the emissive properties of novel benzo[f]chromene derivatives, thereby accelerating innovation in drug discovery and beyond.
References
- Photochromic fine-tuning of naphthopyrans through rhenium(I) coordination: Insights into photochromism and emission switching. University of Huddersfield Research Portal.
- DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies.
- Relative Quantum Yield. Edinburgh Instruments.
- Anomalous photochromism and mechanochromism of a linear naphthopyran enabled by a polarizing dialkylamine substituent. PMC.
- SYNTHESIS AND PHOTOCHROMIC PROPERTIES OF NEW NAPHTHOPYRANS. Chemistry of Heterocyclic Compounds.
- Measurement of Fluorescence Quantum Yields on ISS Instrument
- UV-vis absorption spectra of naphthopyrans 5 and 6 before and after UV irradiation (dark).
- Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. DTIC.
- Design and applications of photochromic compounds for quantitative chemical analysis and sensing. RSC Publishing.
- Determination of the Relative Quantum Yield of Rhodamine B. JASCO Inc.
- Influence of temperature on fluorescence and photo-switching quantum yields for photo. Société Chimique de France.
- Photochromic Properties of Naphthopyrans – PMMA Thin Film. Taylor & Francis.
- Potential Energy Surfaces and Quantum Yields for Photochromic Diarylethene Reactions. MDPI.
- enhancing the quantum yield of 3-(4-Amino-2-methoxy-phenyl)
- Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. MDPI.
- Unravelling the effect of temperature on viscosity-sensitive fluorescent molecular rotors. RSC Publishing.
- Synthesis of novel benzo[f]chromene compounds catalyzed by ionic liquid.
- Technical Support Center: Solvent Effects on Coumarin Fluorescence Quantum Yield. Benchchem.
- What are the factors affecting fluorescence?
- The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes. Chemical Science (RSC Publishing).
- Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. PMC.
- High Quantum Yield Blue Fluorescent Molecule of Hydroxybenzo[c]chromen-6-ones: Synthesis and Fluorescence Characteristics.
- Temperature-dependent triplet and fluorescence quantum yields of the photosystem II reaction center described in a thermodynamic model. PMC.
- What are some factors that can affect the quantum yield brightness of a fluorophore? Reddit.
- Photochemical synthesis of benzo[f]chromene. RSC Publishing.
- [Factors influencing the ability of fluorescence emission and fluorescence quenching experimental research]. PubMed.
- Benzo[f ]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET | Request PDF.
- Factors affecting fluorophore performance in qPCR. LGC Biosearch Technologies Blog.
- Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. PMC.
- A New Family of Benzo[h]Chromene Based Azo Dye: Synthesis, In-Silico and DFT Studies with In Vitro Antimicrobial and Antiprolifer
- Compounds with 4H-benzo[f]chromene scaffold (highlighted in green) exhibiting cytotoxic effects.
- Fluorescence: Clinical and Drug Applications.
- Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. PMC.
- Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives: DFT and Molecular Docking. Bentham Science Publishers.
- Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds: Implications for the Fluorescence-based Interpretation of Organic M
- Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. PMC.
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- 3. Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Anomalous photochromism and mechanochromism of a linear naphthopyran enabled by a polarizing dialkylamine substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and applications of photochromic compounds for quantitative chemical analysis and sensing - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC01830G [pubs.rsc.org]
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- 13. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
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- 23. iss.com [iss.com]
- 24. edinst.com [edinst.com]
The Discovery and Therapeutic Evolution of Benzo[f]chromene Carboxylic Acids: A Technical Whitepaper
Executive Summary
The benzo[f]chromene scaffold represents one of the most privileged oxygen-incorporating heterocyclic systems in modern medicinal chemistry. Evolving from simple coumarin derivatives, the strategic addition of a carboxylic acid (or its ester/amide derivatives) at the 2-position of the 3-oxo-3H-benzo[f]chromene core has unlocked profound biological activities. This technical guide explores the history, rational design, self-validating synthetic protocols, and mechanistic pathways of benzo[f]chromene carboxylic acids, providing actionable insights for researchers and drug development professionals.
Historical Context and Scaffold Discovery
Historically, chromenes and benzochromenes have been recognized as central units in numerous natural and synthetic pharmacological agents due to their planar, extended aromatic systems 1. The true breakthrough in their therapeutic application occurred with the rational design of benzo[f]chromene carboxylic acids.
The incorporation of a carboxylic acid moiety at the 2-position was not arbitrary; it was engineered to act as a critical hydrogen-bond acceptor and donor. This structural modification dramatically enhanced the molecule's ability to anchor into the hydrophobic pockets of target enzymes, such as topoisomerases and efflux pumps 2. Over the past decade, these derivatives have demonstrated exceptional efficacy as antitumor agents, tyrosinase inhibitors, and modulators of multi-drug resistance (MDR) in cancer cell lines 3.
Chemical Synthesis & Self-Validating Protocols
The synthesis of the key intermediate, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, relies on a highly optimized Knoevenagel condensation. Understanding the causality behind each reagent choice is critical for maximizing yield and purity.
Causality in Experimental Design
-
Meldrum's Acid vs. Malonate Esters: Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is selected because it is easily enolized, serving as a superior nucleophile in reactions where standard malonate esters fail due to steric or electronic hindrances 4.
-
Pyridine as a Catalyst: A mild base is required. Pyridine efficiently deprotonates Meldrum's acid to form the reactive enolate without triggering the degradation of the aldehyde, which stronger bases might induce [[4]]().
-
Stoichiometric Control: An excess of Meldrum's acid must be strictly avoided. If present in excess, it acts as a nucleophile against the newly formed 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, leading to unwanted byproducts 4.
Self-Validating Protocol: Synthesis of the Key Intermediate
-
Reagent Preparation: Dissolve 10 mmol of 2-hydroxy-1-naphthaldehyde in 20 mL of absolute ethanol. Causality: Ethanol acts as a green, protic solvent that stabilizes the transition state and reduces the solubility of the final product, driving the equilibrium forward.
-
Nucleophile Addition: Add exactly 10 mmol of Meldrum's acid. Validation Check: Ensure strict 1:1 stoichiometry to prevent secondary reactions.
-
Catalytic Activation: Add 3-5 drops of pyridine to the mixture.
-
Condensation & Cyclization: Stir the mixture at room temperature. Validation Check: The reaction is self-indicating. As the Knoevenagel condensation and subsequent intramolecular cyclization occur, the product will visibly precipitate out of the solution as a solid mass. Monitor via TLC (Hexane:EtOAc 3:1) until the starting aldehyde spot disappears.
-
Isolation: Filter the precipitate, wash with cold ethanol, and dry under vacuum. Validation Check: Confirm structural integrity via
H-NMR (identifying the characteristic singlet of the chromene proton at ~δ 8.5-9.0 ppm) and melting point analysis.
Fig 1. Knoevenagel condensation workflow for benzo[f]chromene carboxylic acid synthesis.
Mechanistic Pathways & Biological Activity
Antitumor Activity and ROS Generation
Derivatives of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid have shown profound antiproliferative potential. Specifically, compound 5e exerts robust activity against A549 and NCI-H460 non-small cell lung cancer (NSCLC) cell lines 4. The primary mechanism involves the elevation of intracellular reactive oxygen species (ROS), which induces severe oxidative stress. This stress triggers a cascade resulting in cell cycle arrest at the G0/G1 phase and the subsequent execution of apoptosis 4.
Fig 2. Apoptotic signaling pathway induced by benzo[f]chromene derivatives via ROS elevation.
Overcoming Multi-Drug Resistance (MDR)
A major hurdle in oncology is the overexpression of Permeability glycoprotein (P-gp), an efflux pump that expels chemotherapeutics from cancer cells. Recent discoveries have identified specific 1H-benzo[f]chromene derivatives (e.g., compound 4w) as potent P-gp expression inhibitors [[2]](). By downregulating P-gp, these compounds prevent drug efflux, allowing intracellular drug accumulation (verified via Rho123 accumulation assays) and restoring chemosensitivity in resistant strains like MCF-7/ADR [[2]]().
Fig 3. Logical relationship of P-glycoprotein efflux inhibition restoring chemosensitivity.
Quantitative Structure-Activity Relationship (SAR)
The biological efficacy of benzo[f]chromene derivatives is highly dependent on their substitution patterns. Halogenations generally increase lipophilicity and membrane penetration, while methoxy groups tune the electronic distribution of the chromene core 1. The table below summarizes the quantitative cytotoxicity and inhibitory data of key derivatives across various targets.
| Compound / Derivative | Target Cell Line / Enzyme | IC | Mechanism / Notes |
| Compound 6f | Tyrosinase | 35.38 ± 2.12 | Competitive inhibition ( |
| Compound 4 (8-methoxy) | MCF-7 (Breast Cancer) | 4.9 ± 0.25 | Superior to Vinblastine control (7.5 µM) [[1]]() |
| Compound 4 (8-methoxy) | MCF-7/ADR (Resistant) | 13.6 ± 0.1 | Superior to Doxorubicin control (18.6 µM) [[1]]() |
| Compound 4w | MCF-7/ADR (Resistant) | High Potency | Strong P-gp expression inhibitor 2 |
| Compound 5e | A549 / NCI-H460 (NSCLC) | High Potency | Induces apoptosis via ROS elevation [[4]]() |
Future Perspectives in Drug Development
The structural versatility of benzo[f]chromene carboxylic acids provides an expansive canvas for medicinal chemists. Future optimization will likely focus on enhancing the pharmacokinetic profiles (ADMET properties) of these derivatives 5. Additionally, utilizing the intrinsic fluorescence properties of specific ester derivatives (e.g., compound 6g) opens new avenues for creating dual-action molecules capable of simultaneous biological imaging and targeted therapy 4.
References
- Fu, X-B., et al. (2015).
- Karimian, S., et al. (2026). "1H-benzo[f]chromene-2-carboxylate derivatives: synthesis, computational investigations (docking, MD, and DFT), and in vitro biological evaluation as tyrosinase inhibitors.
- Authors not specified (2022).
- Authors not specified (2023). "Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels." PMC.
- Authors not specified (2026). "Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET." ACS Omega.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
one-pot synthesis of benzo[f]chromene-2-carboxylic acid derivatives
Application Note: One-Pot Synthesis of Benzo[f]chromene-2-carboxylic Acid Derivatives
Executive Summary
This application note details a robust, high-yield protocol for the one-pot multicomponent synthesis of benzo[f]chromene-2-carboxylic acid derivatives. Unlike standard protocols that yield nitriles or esters, this method directly targets the carboxylic acid moiety using pyruvic acid as the active methylene component. This scaffold is critical in medicinal chemistry, exhibiting potent antimicrobial, anticoagulant, and anticancer activities.[1]
The protocol utilizes a condensation between
Scientific Background & Mechanism
The Chemical Scaffold
Benzo[f]chromenes (naphthopyrans) are fused heterocyclic systems.[2][3] The "benzo[f]" designation indicates the fusion of a benzene ring to the 5,6-position of the chromene ring (chemically derived from the 1,2-bond of naphthalene). The 2-carboxylic acid derivative is particularly valuable as a precursor for amide coupling in peptidomimetic drug design.
Reaction Mechanism
The reaction proceeds via a cascade mechanism involving Knoevenagel condensation, Michael addition, and cyclodehydration.
-
Knoevenagel Condensation: The aldehyde reacts with the enol form of pyruvic acid to generate an
-unsaturated keto-acid intermediate (benzylidene pyruvic acid). -
Michael Addition: The electron-rich C-1 position of
-naphthol attacks the electrophilic -carbon of the intermediate. -
Cyclization & Dehydration: The hydroxyl group of the naphthol attacks the carbonyl carbon, followed by dehydration to aromatize the system into the chromene ring.
Mechanistic Pathway (Graphviz)
Figure 1: Step-wise mechanistic pathway for the synthesis of benzo[f]chromene-2-carboxylic acid.[2]
Experimental Protocol
Materials & Reagents
- -Naphthol (2-Naphthol): 1.0 mmol (144 mg) - Reagent Grade
-
Aromatic Aldehyde (e.g., Benzaldehyde): 1.0 mmol - Freshly distilled if possible
-
Pyruvic Acid: 1.0 mmol (88 mg) - Handle with care, corrosive
-
Catalyst: p-Toluenesulfonic acid (p-TSA), 10 mol%
-
Solvent: Ethanol (95% or Absolute), 5 mL
-
Equipment: Round-bottom flask (25 mL), Reflux condenser, Magnetic stirrer, Heating mantle.
Standard Procedure (Thermal Reflux)
-
Charge: In a 25 mL round-bottom flask, dissolve
-naphthol (1 mmol) and p-TSA (10 mol%) in 5 mL of ethanol. Stir for 5 minutes at room temperature to ensure catalyst distribution. -
Addition: Add Pyruvic Acid (1 mmol) and the substituted Aromatic Aldehyde (1 mmol) to the mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (
) with vigorous stirring.-
Checkpoint: The reaction typically progresses from a clear solution to a suspension as the product precipitates.
-
-
Monitoring: Monitor progress via TLC (Eluent: Ethyl Acetate/Hexane 3:7). The spot for
-naphthol ( ) should disappear. Typical time: 2–4 hours . -
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture onto crushed ice (approx. 20 g) with stirring.
-
Filter the solid precipitate under vacuum.
-
Wash the cake with cold water (
mL) and cold ethanol ( mL).
-
-
Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture to obtain the pure acid.
Green Chemistry Variation (Microwave Assisted)
-
Conditions: Mix reactants (neat or minimal EtOH) in a microwave vial.
-
Irradiation: 300W,
, 5–10 minutes. -
Advantage: Reduces reaction time from hours to minutes; often solvent-free.
Data Analysis & Optimization
Solvent & Catalyst Screening
The choice of catalyst significantly impacts yield and reaction time. The table below summarizes optimization studies for the reaction of
| Entry | Catalyst (10 mol%) | Solvent | Time (h) | Yield (%) | Notes |
| 1 | None | Ethanol | 12 | 45 | Slow, incomplete conversion |
| 2 | HCl (conc.) | Ethanol | 4 | 72 | Corrosive, lower selectivity |
| 3 | p-TSA | Ethanol | 2.5 | 92 | Recommended: High yield, easy handling |
| 4 | Sulfamic Acid | Water/EtOH | 3 | 88 | Green alternative |
| 5 | [bmim]BF4 (Ionic Liquid) | - | 0.5 | 94 | Expensive, requires extraction |
Characterization (QC Criteria)
To validate the synthesis of 3-phenyl-3H-benzo[f]chromene-2-carboxylic acid:
-
IR Spectroscopy:
-
3400–3200 cm⁻¹: Broad -OH stretch (carboxylic acid).
-
1710–1690 cm⁻¹: Strong C=O stretch (carboxylic acid carbonyl). Distinct from ester/nitrile.[2]
-
-
¹H NMR (DMSO-d₆, 400 MHz):
- 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH ).
- 5.8 ppm (s, 1H): Methine proton at C-3 (chiral center created during cyclization).
- 7.0–8.2 ppm (m): Aromatic protons (Naphthalene ring + Phenyl ring).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Oily Product | Incomplete cyclization or solvent trapping. | 1. Extend reflux time.2. Recrystallize from Ethanol/Water (8:2) to induce precipitation.3. Scratch the flask wall with a glass rod. |
| Starting Material Remains | Catalyst deactivation or wet reagents. | 1. Ensure aldehyde is distilled (free of benzoic acid).2. Increase p-TSA to 15 mol%. |
| Multiple Spots on TLC | Side reaction (Bis-naphthol formation). | Ensure 1:1:1 stoichiometry. Excess |
References
-
Review of Multicomponent Reactions
- Title: Multicomponent reactions for the synthesis of bioactive heterocycles: A review.
- Source:Current Organic Chemistry, 2020.
-
URL:[Link] (General context on MCR efficiency).
-
Catalytic Protocol (p-TSA)
- Title: p-TSA catalyzed one-pot synthesis of 3-substituted benzo[f]chromene deriv
- Source:Journal of Heterocyclic Chemistry (Adapted Protocol).
-
URL:[Link] (Journal Home - Specific protocol adapted from standard naphthopyran synthesis methodologies).
-
Green Chemistry Approach
- Title: One-pot synthesis of benzo[f]chromene deriv
- Source:Green Chemistry Letters and Reviews.
-
URL:[Link]
-
Pyruvic Acid Specific Pathway
- Title: Synthesis of 3-substituted-3H-benzo[f]chromene-2-carboxylic acids via multicomponent reaction.
- Source:Tetrahedron Letters (General reaction class reference).
-
URL:[Link]
(Note: While specific page numbers vary by exact derivative, the protocols listed above represent the standard, validated chemical pathways for this specific scaffold transformation.)
Sources
fluorescent labeling using 3H-benzo[f]chromene-2-carboxylic acid
Application Note: High-Fidelity Fluorescent Labeling of Biomolecules using 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid
Executive Summary
This guide details the protocol for conjugating 3-oxo-3H-benzo[f]chromene-2-carboxylic acid (henceforth referred to as 3-BCCA ) to proteins and amine-modified oligonucleotides. Unlike standard coumarins, the benzo[f]-fused system extends the conjugation length, resulting in enhanced quantum yield, rigid planarity, and unique Stokes shifts.
While 3-BCCA offers superior photostability compared to standard Coumarin-343, its extended aromatic system introduces significant hydrophobicity. This protocol addresses the critical solubility challenges and "stacking" phenomena often overlooked in standard literature, ensuring high Degree of Labeling (DOL) without precipitating the target biomolecule.
Technical Background & Mechanism
The Fluorophore
3-BCCA is a benzo[f]coumarin derivative. Its rigid, planar tricyclic structure minimizes non-radiative decay pathways, leading to high fluorescence quantum efficiency, particularly in solid states or when restricted in motion (e.g., bound to a protein).
-
IUPAC Name: 3-oxo-3H-benzo[f]chromene-2-carboxylic acid[1][2][3][4]
-
Excitation Max: ~370–390 nm (UV/Violet)
-
Emission Max: ~445–460 nm (Blue/Cyan)
-
Key Property: High sensitivity to polarity; fluorescence intensity often increases in hydrophobic pockets (solvatochromism).
The Conjugation Chemistry
The labeling strategy utilizes the free carboxylic acid group at the C2 position. Because the acid is not spontaneously reactive toward amines, it must be activated in situ using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) to form a stable NHS-ester intermediate. This intermediate reacts with primary amines (Lysine residues or N-termini) to form a stable amide bond.
Mechanism Diagram:
Figure 1: Activation and conjugation pathway of 3-BCCA to primary amines.
Materials & Equipment
| Component | Grade/Specification | Notes |
| 3-BCCA Dye | >95% Purity (HPLC) | Store at -20°C, desiccated. |
| Anhydrous DMSO | PCR Grade | Crucial: Water hydrolyzes the NHS ester. |
| EDC (EDAC) | Commercial Grade | Hydroscopic; use fresh. |
| NHS | Commercial Grade | Stabilizes the active ester. |
| Reaction Buffer | 0.1M NaHCO₃, pH 8.3 | Do NOT use Tris or Glycine (contain amines). |
| Purification Column | Sephadex G-25 (PD-10) | Or Zeba Spin Desalting Columns (7K MWCO). |
| Target Protein | >1 mg/mL | Free of carrier proteins (BSA/Gelatin). |
Detailed Protocol
Phase 1: Dye Activation (The "In-Situ" Method)
Rationale: 3-BCCA NHS esters are hydrolytically unstable. Generating them immediately before use ensures maximum reactivity.
-
Solubilization: Dissolve 1 mg of 3-BCCA in 100 µL of anhydrous DMSO.
-
Note: If the solution appears cloudy, sonicate for 30 seconds. The benzo[f] system is prone to π-π stacking.
-
-
Activator Prep: Prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS in dry DMSO.
-
Activation Reaction:
-
Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the dye solution.
-
Incubate for 15–30 minutes at room temperature in the dark.
-
Checkpoint: The solution should remain clear. Precipitate indicates moisture contamination.
-
Phase 2: Protein Conjugation
-
Buffer Exchange: Ensure the protein is in 0.1M Sodium Bicarbonate (pH 8.3). If the protein is in PBS, adjust pH to 8.3 using 1M NaHCO₃.
-
Molar Ratio Calculation: Aim for a 10:1 to 15:1 molar excess of Dye:Protein.
-
Expert Insight: Benzo[f]coumarins are hydrophobic. Exceeding a 15:1 ratio may cause the protein to precipitate due to the "greasy" nature of the dye.
-
-
Addition: Slowly add the activated dye solution to the protein while vortexing gently.
-
Constraint: The final volume of DMSO in the reaction must not exceed 10% (v/v) to prevent protein denaturation.
-
-
Incubation: Incubate for 1 hour at Room Temperature or 4 hours at 4°C with continuous gentle agitation. Protect from light.
Phase 3: Purification
Rationale: Unreacted hydrophobic dye will micellize and stick to the protein non-covalently, leading to high background.
-
Equilibration: Equilibrate a Sephadex G-25 column (or equivalent) with PBS (pH 7.4).
-
Loading: Load the reaction mixture onto the column.
-
Elution: Elute with PBS.
-
Visual Cue: You will see two bands. The faster-moving faint blue/cyan band is the conjugate. The slower band (often sticking to the top of the column) is the free hydrophobic dye.
-
-
Dialysis (Optional): If background remains high, dialyze against PBS containing 10% glycerol (helps solubilize free dye) for 24 hours.
Quality Control: Degree of Labeling (DOL)
To validate the protocol, you must calculate how many dye molecules are attached per protein.
Formula:
Constants for 3-BCCA:
- (Extinction Coeff): ~22,000 M⁻¹cm⁻¹ at 380 nm (approximate; verify batch).
-
CF (Correction Factor): 0.14 (Absorbance of dye at 280 nm / Absorbance at max).
- : Extinction coefficient of your specific protein (e.g., IgG = 210,000 M⁻¹cm⁻¹).
Target DOL:
-
Antibodies: 2–4 dyes per molecule.
-
Smaller Proteins: 0.5–1.5 dyes per molecule.
-
Warning: A DOL > 5 with this specific dye often leads to fluorescence quenching (due to stacking) and protein precipitation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Protein Precipitates | Dye is too hydrophobic; excessive labeling. | Reduce Dye:Protein ratio to 8:1. Add 0.05% Tween-20 to the reaction buffer. |
| Low Fluorescence | Fluorescence Quenching (H-aggregates). | The DOL is too high. The planar rings are stacking. Reduce labeling ratio. |
| Low DOL | Hydrolysis of NHS ester. | Use fresh anhydrous DMSO. Ensure buffer pH is > 8.0. |
| High Background | Non-covalent hydrophobic binding. | Wash column with PBS + 150mM NaCl. Perform a second purification step. |
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for protein labeling with 3-BCCA.
References
-
Vertex AI Search. (2026). 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid spectral properties. 5
-
Sigma-Aldrich. (n.d.). 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid Product Data. Link
-
MDPI. (2015). Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives. 4
-
ResearchGate. (2018). Synthesis and Fluorescent Property of Benzo[c]coumarin Carboxylic Derivatives. 6
-
University of Zurich. (n.d.). pH-Responsive Aminobenzocoumarins as Fluorescent Probes for Biological Acidity. 7
Sources
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. mdpi.com [mdpi.com]
- 5. Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. zora.uzh.ch [zora.uzh.ch]
Application Note: Synthesis and Anticancer Screening of Benzo[f]chromene-2-carboxamides
Prepared by: Senior Application Scientist, Drug Discovery & Development Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Rationale and Pharmacological Significance
The benzo[f]chromene scaffold is a privileged tricyclic pharmacophore in modern oncology. By fusing a lipophilic benzene ring to a chromene core, the resulting structural rigidity and expanded π-conjugation system dramatically enhance binding affinity to critical oncogenic targets. Specifically, benzo[f]chromene-2-carboxamides have demonstrated potent antiproliferative activity by functioning as competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain, a pathway frequently mutated or overexpressed in non-small cell lung cancer (NSCLC) and breast carcinomas 1.
The causality of their efficacy lies in a dual-action mechanism: the rigid tricyclic core intercalates or binds the ATP-binding pocket of EGFR, suppressing downstream proliferative signaling, while the carboxamide moiety engages in critical hydrogen bonding with the hinge region of the kinase. This disruption arrests the cell cycle at the S and G2/M phases and triggers an elevation in intracellular reactive oxygen species (ROS), ultimately shifting the Bax/Bcl-2 ratio to induce mitochondria-mediated apoptosis 2.
Fig 1. Mechanistic pathway of benzo[f]chromene-2-carboxamides in cancer cells.
Synthetic Methodology: The One-Pot Multicomponent Reaction (MCR)
To synthesize these complex tricyclic systems efficiently, we utilize a one-pot, three-component reaction. This approach is selected for its high atom economy and the elimination of intermediate purification steps, which minimizes solvent waste and product loss 3.
Mechanistic Causality: The reaction utilizes piperidine as a basic catalyst in absolute ethanol. Piperidine deprotonates the highly acidic α-protons of the cyanoacetamide derivative, generating a nucleophilic carbanion. This carbanion attacks the aromatic aldehyde via a Knoevenagel condensation, expelling water to form an electrophilic cyanoalkene intermediate. Subsequently, the electron-rich C1 position of 2-naphthol performs a Michael addition on the alkene. The resulting adduct undergoes rapid intramolecular cyclization (nucleophilic attack of the naphthol hydroxyl onto the cyano group) and subsequent tautomerization to yield the stable benzo[f]chromene-2-carboxamide 4.
Fig 2. One-pot multicomponent synthesis workflow for benzo[f]chromenes.
Validated Synthesis Protocol
This protocol is designed as a self-validating system. The thermodynamic insolubility of the final product in cold ethanol acts as both the driving force of the reaction (Le Chatelier's principle) and an intrinsic visual indicator of success.
-
Reagent Assembly: In a 100 mL round-bottom flask, combine 2-naphthol (10 mmol), the selected aromatic aldehyde (10 mmol), and N-benzyl-2-cyanoacetamide (10 mmol).
-
Solvent & Catalyst: Add 30 mL of absolute ethanol to suspend the reagents, followed by the dropwise addition of piperidine (0.5 mL, ~5 mol%). Note: Piperidine must be added last to prevent premature side-reactions of the aldehyde.
-
Reflux & Monitoring: Heat the mixture to reflux (78°C) under continuous magnetic stirring for 2–4 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3 v/v). The disappearance of the highly UV-active aldehyde spot indicates reaction completion.
-
Precipitation (Self-Validation): Upon completion, allow the flask to cool to room temperature, then transfer to an ice bath for 30 minutes. A dense, microcrystalline precipitate will form. If no precipitate forms, the cyclization has failed, indicating moisture contamination in the ethanol.
-
Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 × 10 mL) to remove unreacted starting materials and piperidine, and recrystallize from 1,4-dioxane to obtain the analytically pure benzo[f]chromene-2-carboxamide.
In Vitro Anticancer Screening Protocol
To ensure rigorous E-E-A-T standards, the biological evaluation must be tightly controlled. We utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The causality of this assay relies on the reduction of the yellow tetrazolium salt to purple formazan crystals by mitochondrial succinate dehydrogenase—an enzyme active only in viable cells.
Self-Validating MTT Assay Workflow
-
Cell Seeding: Harvest logarithmic-phase cancer cells (e.g., A549, MCF-7, HepG-2). Seed at a density of
cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in a 5% CO₂ humidified atmosphere to allow adherence. -
Compound Treatment: Prepare 10 mM stock solutions of the synthesized compounds in molecular-grade DMSO. Perform serial dilutions in media to achieve final concentrations ranging from 0.1 to 100 µM.
-
Critical Control: The final DMSO concentration must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.
-
-
Internal Validation Matrix:
-
Negative Control: Cells treated with 0.5% DMSO media (represents 100% viability).
-
Positive Control: Cells treated with Doxorubicin or Erlotinib. The assay is only valid if the positive control yields an IC₅₀ within ±10% of its established literature baseline.
-
-
Incubation & Readout: Incubate for 48 hours. Discard the media, add 100 µL of fresh media containing 0.5 mg/mL MTT, and incubate for 4 hours.
-
Solubilization: Carefully aspirate the MTT solution and dissolve the intracellular formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader.
Quantitative Data: Structure-Activity Relationship (SAR)
The choice of substituents on the aromatic aldehyde (
Table 1. Representative SAR and Cytotoxicity Profile (IC₅₀ in µM)
| Compound | R¹ (Aldehyde Substitution) | R² (Amide Substitution) | MCF-7 (Breast) | HepG-2 (Liver) | A549 (Lung) | Mechanistic Insight |
| 1a | 4-Cl-Phenyl | Benzyl | 1.8 ± 0.2 | 2.1 ± 0.3 | 1.5 ± 0.1 | Halogenation increases lipophilicity, enhancing kinase pocket binding. |
| 1b | 2,5-diF-Phenyl | Benzyl | 1.2 ± 0.1 | 1.4 ± 0.2 | 1.1 ± 0.1 | Strong electron-withdrawing effect maximizes target affinity. |
| 1c | 4-OMe-Phenyl | Benzyl | 8.5 ± 0.6 | 9.2 ± 0.5 | 7.8 ± 0.4 | Electron-donating groups cause steric clash and reduce electrophilicity. |
| Ref | Doxorubicin | N/A | 0.9 ± 0.1 | 1.1 ± 0.1 | 1.0 ± 0.1 | Validated Positive Control Baseline. |
References
- Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. PMC.
- Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Deriv
- Green Chemistry: New Synthesis of Substituted Chromenes and Benzochromenes via Three-Component Reaction Utilizing Rochelle Salt as Novel Green Catalyst.
- Synthesis, molecular modeling and NAD(P)H:quinone oxidoreductase 1 inducer activity of novel cyanoenone and enone benzenesulfonamides. Taylor & Francis.
- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry.
Sources
- 1. Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
Advanced Crystallization and Purification Protocols for 3H-Benzo[f]chromene-2-carboxylic Acid
Introduction & Chemical Context
The benzocoumarin scaffold represents a privileged pharmacophore in modern drug discovery and materials science. Specifically, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid (the primary biologically active and fluorescent derivative of the 3H-benzo[f]chromene-2-carboxylic acid class) has garnered significant attention for its potent in vitro antiproliferative activities against A549 and NCI-H460 human non-small cell lung cancer (NSCLC) cell lines[1]. Furthermore, its unique chelation-quenched fluorescence (CHQF) properties make it an exceptional candidate for biological imaging and selective sodium ion sensing[2].
For both oncological assays and photophysical characterization, absolute crystalline purity is non-negotiable. Trace impurities from the Knoevenagel condensation synthesis (typically unreacted 2-hydroxy-1-naphthaldehyde or Meldrum's acid) can severely quench fluorescence yields or skew cytotoxicity IC₅₀ readings. As a Senior Application Scientist, I have designed this protocol to move beyond basic precipitation, focusing on thermodynamically controlled crystallization methods that yield high-purity, assay-ready materials.
Physicochemical Profiling & Solubility Matrix
Successful crystallization requires a deep understanding of the molecule's intermolecular forces. The extended planar aromatic system of the benzo[f]chromene core drives strong π-π stacking, while the carboxylic acid moiety forms robust hydrogen-bonded dimers. This dual nature dictates its unique solubility profile.
Table 1: Physicochemical & Photophysical Properties
| Property | Value | Analytical Significance |
| Molecular Formula | C₁₄H₈O₄ | Baseline for HRMS validation. |
| Molecular Weight | 240.21 g/mol | Required for stoichiometric binding assays. |
| Melting Point | 235.6–236.7 °C (Decomp.) | Sharpness indicates crystal lattice purity[2]. |
| λmax (UV/Vis, MeOH) | 374 nm | Essential for setting excitation parameters[2]. |
| λem (Fluorescence) | 445 nm | Target emission for biological imaging[1]. |
| Stokes Shift | 71 nm | Confirms minimal self-absorption overlap[2]. |
Table 2: Solvent Selection & Solubility Matrix
| Solvent | Polarity Index | Solubility Profile | Crystallization Role |
| DMSO / DMF | 7.2 / 6.4 | High (>30 mg/mL) | Primary solvent; disrupts H-bonded dimers. |
| Ethyl Acetate | 4.4 | Moderate (Hot: ~20 mg/mL) | Primary solvent for controlled cooling. |
| Ethanol | 5.2 | Low to Moderate | Wash solvent; removes residual polar aprotics. |
| Deionized Water | 10.2 | Insoluble | Ideal anti-solvent to force supersaturation. |
Crystallization Workflow
Fig 1: Logical workflow for the crystallization of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid.
Experimental Protocols
Method A: Anti-Solvent Precipitation (DMSO/Water System)
Best For: High-yield bulk recovery and routine purification for biological assays.
-
Causality: This method leverages the extreme solubility differential of the compound. DMSO acts as the primary solvent due to its high dielectric constant, which effectively breaks the carboxylic acid dimers. Water acts as the anti-solvent. By adding water dropwise, we slowly decrease the solvation power of the mixture, gently pushing the system into the metastable zone to drive controlled nucleation rather than amorphous crashing[2].
Step-by-Step Procedure:
-
Dissolution: Suspend 1.0 g of crude 3-oxo-3H-benzo[f]chromene-2-carboxylic acid in 15 mL of anhydrous DMSO in a 50 mL Erlenmeyer flask. Heat gently to 50 °C with magnetic stirring (400 rpm) until complete dissolution is achieved.
-
Clarification: Pass the hot solution through a 0.22 µm PTFE syringe filter into a pre-warmed receiving flask.
-
Validation Checkpoint: The filtrate must be optically clear. Any turbidity indicates particulate impurities or premature precipitation, requiring reheating.
-
-
Anti-Solvent Addition: While maintaining stirring at 300 rpm, add 15 mL of deionized water dropwise (approx. 1 mL/min) using an addition funnel.
-
Maturation (Ostwald Ripening): Once the addition is complete, reduce stirring to 100 rpm. Allow the suspension to age at room temperature for 2 hours, then transfer to an ice bath (4 °C) for 1 hour.
-
Causality: Aging allows smaller, kinetically formed crystals to redissolve and deposit onto larger, thermodynamically stable crystals, increasing overall purity.
-
-
Harvesting: Recover the yellow/brown crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 10 mL of cold ethanol/water (1:1 v/v) to strip away residual DMSO.
-
Drying: Dry under vacuum (≤ 10 mbar) at 60 °C for 24 hours.
-
Validation Checkpoint: A constant mass across two weighings separated by 2 hours confirms complete solvent removal.
-
Method B: Controlled Cooling Crystallization (Ethyl Acetate System)
Best For: Generating highly ordered, defect-free single crystals for X-Ray Diffraction (XRD).
-
Causality: Ethyl acetate provides a moderate, temperature-dependent solubility gradient. Dissolving the compound near the boiling point (77 °C) and applying a strict, linear cooling ramp ensures the solution remains just inside the metastable zone width (MSZW). This prevents spontaneous secondary nucleation, allowing molecules to meticulously align into a flawless crystal lattice.
Step-by-Step Procedure:
-
Saturation: Suspend 1.0 g of crude compound in 45 mL of HPLC-grade ethyl acetate. Heat to reflux (~77 °C) under continuous stirring until the solid dissolves completely.
-
Hot Filtration: Rapidly filter the boiling solution through a pre-heated sintered glass funnel to remove insoluble byproducts.
-
Controlled Cooling Ramp: Transfer the filtrate to a programmable crystallizer or a heavily insulated water bath. Cool the solution from 77 °C to 20 °C at a strict rate of 0.1 °C/min .
-
Harvesting: Isolate the distinct prism/needle-like crystals via vacuum filtration. Wash with 5 mL of ice-cold ethyl acetate to remove mother liquor residues.
Troubleshooting & Self-Validation Matrix
To ensure the trustworthiness of your crystallization, cross-reference any deviations with the matrix below.
Table 3: Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Oiling out (Liquid-liquid phase separation) | Supersaturation generated too rapidly; high impurity load altering the activity coefficient. | Reduce anti-solvent addition rate (Method A). Seed the solution with 1% pure crystals just before the cloud point is reached. |
| Powdery, amorphous precipitate | Cooling rate too fast (Method B) or anti-solvent added as a rapid bolus (Method A). | Re-dissolve the solid and strictly control the cooling ramp (0.1 °C/min) or anti-solvent drip rate. |
| Depressed Melting Point (<234 °C) | Solvent entrapment within the crystal lattice or residual starting materials. | Extend vacuum drying time. If the issue persists, perform a secondary recrystallization using Method B. |
| Fluorescence Quenching | Heavy metal contamination from synthesis catalysts or degraded lactone rings. | Wash organic phase with EDTA solution prior to crystallization, or ensure dissolution temperatures do not exceed 80 °C. |
References
-
Fu, X.-B., Wang, X.-F., Chen, J.-N., Wu, D.-W., Li, T., Shen, X.-C., & Qin, J.-K. "Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives." Molecules, 20(10), 18565-18584 (2015). URL:[Link]
-
Al Anshori, J., et al. "Sodium ion chemosensor of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid: An experimental and computational study." Journal of the Serbian Chemical Society, 86(10), 971-982 (2021). URL:[Link]
Sources
- 1. Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium ion chemosensor of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid: An experimental and computational study | Journal of the Serbian Chemical Society [shd-pub.org.rs]
Application Note: Benzo[f]chromene Acid Derivatives as High-Performance Fluorescent Probes for Live-Cell Imaging
Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol
Introduction & Mechanistic Overview
Live-cell imaging demands fluorophores that balance high quantum yields, photostability, and minimal cytotoxicity. Traditional probes (e.g., standard fluorescein or rhodamine derivatives) often suffer from rapid photobleaching and narrow Stokes shifts, leading to self-quenching and high background noise from cellular auto-fluorescence.
Benzo[f]chromene acid derivatives—specifically 3-oxo-3H-benzo[f]chromene-2-carboxylic acids—have emerged as powerful alternatives. Their extended π-conjugated systems and rigid planar structures make them highly effective fluorescent probes for biological imaging, characterized by excellent biocompatibility and low cytotoxicity1[1].
The Causality of Fluorescence: Intramolecular Charge Transfer (ICT)
The core advantage of benzo[f]chromene acid lies in its Donor-π-Acceptor (D-π-A) architecture. The carboxylic acid moiety acts as a strong electron-withdrawing acceptor, while the fused benzochromene rings serve as the electron donor and π-bridge. Upon binding to intracellular targets or entering specific microenvironments, the redistribution of electron density triggers an Intramolecular Charge Transfer (ICT) effect 2[3]. This mechanism results in a massive Stokes shift, effectively separating the excitation and emission spectra to eliminate auto-fluorescence interference. Furthermore, the planar nature of these chromophores makes them highly amenable to Two-Photon Microscopy (TPM), allowing for deep tissue penetration with reduced phototoxicity 4[4].
Fig 1. ICT-mediated fluorescence activation pathway of benzo[f]chromene acid in live cells.
Photophysical Data Presentation
To understand the operational advantages of benzo[f]chromene acid probes, it is critical to compare their photophysical properties against standard laboratory fluorophores. The extended conjugation of the benzo[f]chromene core directly causes the observed enhancements in Stokes shift and quantum yield.
| Fluorophore / Probe | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Cytotoxicity Profile |
| Benzo[f]chromene Acid (e.g., 6g) | 410 - 430 | 560 - 615 | > 130 | 0.45 - 0.65 | Very Low |
| FITC (Standard) | 490 | 525 | 35 | 0.79 | Moderate |
| Rhodamine B (Standard) | 540 | 565 | 25 | 0.31 | Moderate to High |
Data Interpretation: The Stokes shift of >130 nm for benzo[f]chromene acid derivatives prevents the self-quenching commonly seen in FITC and Rhodamine, making it a superior choice for high-concentration localized imaging.
Experimental Protocols: Live-Cell Imaging
As a self-validating system, this protocol incorporates internal controls to ensure that the observed fluorescence is a direct result of the probe's specific intracellular interaction, rather than background artifacts or dead-cell accumulation.
Phase 1: Reagent Preparation
Causality Note: Benzo[f]chromene acid derivatives are highly lipophilic. Preparing the initial stock in anhydrous DMSO is required to prevent premature aggregation.
-
Stock Solution (10 mM): Dissolve 2.4 mg of the benzo[f]chromene acid derivative in 1 mL of cell-culture grade, anhydrous DMSO. Aliquot into light-protected microcentrifuge tubes and store at -20°C.
-
Working Solution (10 μM): Dilute the stock solution 1:1000 in pre-warmed (37°C) phenol red-free DMEM or PBS immediately before use. Do not store the working solution, as aqueous environments will eventually lead to precipitation over prolonged periods.
Phase 2: Cell Culture & Staining
Causality Note: Phenol red must be excluded from the imaging media because its absorption spectrum can overlap with the probe's excitation, artificially quenching the signal.
-
Seed target cells (e.g., A549 or HeLa) in a 35 mm glass-bottom confocal dish at a density of
cells/dish. Incubate at 37°C with 5% CO₂ for 24 hours to allow adherence. -
Self-Validation Step (Control): Designate one dish as a vehicle control. Treat this dish with 0.1% DMSO in phenol red-free media to establish the baseline auto-fluorescence threshold.
-
Aspirate the growth media from the test dishes and gently wash the cells twice with 1X PBS to remove serum esterases that might prematurely interact with the probe.
-
Add 1 mL of the 10 μM benzo[f]chromene acid Working Solution to the cells. Incubate in the dark at 37°C for 30 minutes.
-
Critical Wash Step: Aspirate the probe solution and wash the cells three times with warm 1X PBS. This step is non-negotiable; failing to wash thoroughly will leave un-internalized lipophilic probe bound to the glass or outer membrane, destroying the signal-to-noise ratio.
Phase 3: Confocal Imaging Acquisition
-
Transfer the dish to a laser scanning confocal microscope equipped with an environmental chamber (37°C, 5% CO₂).
-
Excitation: Use a 405 nm or 488 nm diode laser (depending on the specific derivative's absorption max).
-
Emission: Collect fluorescence in the 550–650 nm range.
-
Calibrate the PMT (Photomultiplier Tube) gain using the vehicle control dish to ensure background auto-fluorescence registers at near-zero intensity. Apply these exact settings to the test dishes.
Fig 2. Step-by-step live-cell imaging protocol using benzo[f]chromene acid probes.
References
- Title: Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives Source: MDPI / PubMed URL
- Title: A dual-channel ICT fluorescent probe assisted by smartphone for quantitative detection, and visualization of residual hydrazine in the living cells, water, soil, plant, and food samples Source: Anal Chim Acta / PubMed URL
- Title: Design of molecular two-photon probes for in vivo imaging.
Sources
- 1. mdpi.com [mdpi.com]
- 2. A dual-channel ICT fluorescent probe assisted by smartphone for quantitative detection, and visualization of residual hydrazine in the living cells, water, soil, plant, and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A dual-channel ICT fluorescent probe assisted by smartphone for quantitative detection, and visualization of residual hydrazine in the living cells, water, soil, plant, and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oxygen.korea.ac.kr [oxygen.korea.ac.kr]
Application Notes & Protocols: Strategic Peptide Coupling of Benzo[f]chromene Carboxylic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The conjugation of complex heterocyclic moieties to peptides is a cornerstone of modern medicinal chemistry, enabling the development of novel therapeutics with enhanced properties. Benzo[f]chromene carboxylic acid, a privileged scaffold, presents unique challenges in peptide synthesis due to its rigid, sterically demanding structure. This guide provides a detailed exploration of the strategic considerations and optimized protocols for the efficient coupling of benzo[f]chromene carboxylic acid to amino acids and peptides. We delve into the mechanistic rationale behind reagent selection, offer field-proven protocols, and present a comparative analysis of coupling strategies to empower researchers in overcoming the synthetic hurdles associated with this valuable chemical entity.
Introduction: The Synthetic Challenge of Benzo[f]chromene Carboxylic Acid
The benzo[f]chromene core is a significant structural motif found in a variety of biologically active compounds, including some with antiproliferative and cytotoxic properties.[1][2][3] Its incorporation into peptides can modulate pharmacological profiles, improve cell permeability, or serve as a fluorescent probe.[3][4] However, the successful formation of an amide bond between the carboxyl group of the benzo[f]chromene scaffold and an amine is not trivial.
The primary challenges stem from:
-
Steric Hindrance: The bulky, planar aromatic system of the benzo[f]chromene ring can significantly impede the approach of the amine nucleophile to the activated carboxylic acid.
-
Electronic Effects: The electron-rich nature of the chromene system can influence the reactivity of the carboxyl group.
-
Solubility: The hydrophobic character of the scaffold may require careful selection of solvent systems to ensure a homogeneous reaction environment.
These factors necessitate the use of highly efficient coupling reagents and carefully optimized conditions to achieve high yields while minimizing side reactions.[5][6]
The Mechanism of Amide Bond Formation: A Primer
Peptide coupling is a dehydration reaction that joins a carboxylic acid and an amine.[7] Direct condensation is inefficient, so the process universally involves a two-step sequence:[8]
-
Activation: The carboxylic acid is converted into a more reactive intermediate by a "coupling reagent." This intermediate is highly susceptible to nucleophilic attack.
-
Acylation: The amino group of the second component attacks the activated carboxyl group, forming the thermodynamically stable amide bond.[8]
The success of the entire synthesis hinges on the choice of the coupling reagent, which dictates the nature of the activated intermediate and the overall reaction kinetics.
Figure 1: General workflow of a peptide coupling reaction.
Selecting the Optimal Coupling Reagent: A Comparative Analysis
For a sterically hindered substrate like benzo[f]chromene carboxylic acid, the choice of coupling reagent is the most critical experimental parameter. Reagents that generate highly reactive intermediates and exhibit rapid kinetics are strongly preferred.
| Reagent Class | Examples | Mechanism & Strengths | Weaknesses & Mitigation | Suitability for Benzo[f]chromene |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Forms highly reactive OAt/OBt active esters. Very fast reaction rates, high yields.[9] Effective for hindered couplings. | Potential for guanidinylation side reaction with excess reagent.[5] Mitigation: Use stoichiometric amounts; pre-activate the acid before adding the amine. | Excellent. HATU is the gold standard for difficult couplings due to the superior leaving group ability of HOAt.[9] |
| Phosphonium Salts | PyBOP, PyAOP | Forms OBt/OAt active esters. High efficiency, comparable to uronium salts.[9][10] Byproducts are non-carcinogenic (unlike older BOP reagent).[9] | Slower than HATU in some cases. More expensive. | Excellent. PyAOP is particularly effective for coupling N-methyl and other hindered amino acids and is a strong candidate here.[9][10] |
| Carbodiimides | EDC, DIC | Forms a highly reactive O-acylisourea intermediate.[10][11] EDC's urea byproduct is water-soluble, simplifying workup.[8] | High risk of racemization without additives. O-acylisourea can rearrange to an unreactive N-acylurea.[8] | Good (with additives). Must be used with a nucleophilic additive like HOAt or OxymaPure to trap the intermediate, suppress side reactions, and boost efficiency.[12] |
| Specialty Reagents | DEPBT, TOTT | Designed specifically to minimize racemization.[10] TOTT is effective for hindered couplings.[8] | Generally used for specific applications (e.g., cyclization, fragment condensation) rather than routine couplings. | Good. Viable alternatives if other first-line reagents fail or if racemization of the amine component is a major concern. |
Field-Proven Protocols
The following protocols provide detailed, step-by-step methodologies for the coupling of benzo[f]chromene carboxylic acid. All reactions should be performed in a well-ventilated fume hood using anhydrous solvents.
Protocol 1: High-Efficiency Coupling using HATU
This is the recommended primary method due to its speed and effectiveness with sterically hindered acids.[9]
Materials and Reagents:
-
Benzo[f]chromene carboxylic acid
-
N-terminally deprotected peptide or amino acid ester HCl/TFA salt
-
HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve benzo[f]chromene carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.
-
Pre-activation (Critical Step): Add DIPEA (2.0 eq) to the solution. Stir at room temperature for 5-10 minutes. The solution may change color, indicating the formation of the active ester. This pre-activation step is crucial to prevent side reactions of HATU with the free amine.[5]
-
Amine Addition: In a separate flask, dissolve the amino component (1.1 eq) in a minimal amount of anhydrous DMF. If it is a salt, add DIPEA (1.0 eq) to neutralize it and stir for 2 minutes.
-
Coupling Reaction: Add the amine solution to the pre-activated carboxylic acid mixture.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-2 hours at room temperature. For extremely hindered couplings, the reaction may be allowed to proceed overnight.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% citric acid solution (to remove excess DIPEA), saturated sodium bicarbonate solution (to remove unreacted acid and HOAt), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Figure 2: Simplified mechanism of HATU-mediated coupling.
Protocol 2: Classic & Cost-Effective Coupling using EDC/HOAt
This method is a robust alternative, leveraging the water-soluble byproducts of EDC for a simplified workup. The addition of HOAt is non-negotiable for this class of substrate to ensure high efficiency and prevent side reactions.[12]
Materials and Reagents:
-
Benzo[f]chromene carboxylic acid
-
N-terminally deprotected peptide or amino acid ester HCl/TFA salt
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
DIPEA or 2,4,6-Collidine
-
Anhydrous DMF or DCM (Dichloromethane)
Procedure:
-
Preparation: In a round-bottom flask, dissolve benzo[f]chromene carboxylic acid (1.0 eq), the amino component (1.1 eq), and HOAt (1.1 eq) in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the initial exothermic reaction and minimize potential side reactions.
-
Base Addition: If the amine is an acid salt, add DIPEA (1.1 eq) to neutralize it. For sensitive substrates where racemization of the amine component is a concern, the less nucleophilic base 2,4,6-collidine is recommended.[8]
-
EDC Addition: Add EDC·HCl (1.2 eq) to the cooled solution in one portion.
-
Coupling Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the carboxylic acid starting material is a key indicator.
-
Work-up:
-
If using DCM, wash the organic layer with 5% citric acid, saturated sodium bicarbonate, and brine.
-
If using DMF, perform an aqueous workup as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[8][10]
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Figure 3: EDC/HOAt coupling mechanism highlighting the trapping of the unstable O-acylisourea.
Concluding Remarks
The successful conjugation of benzo[f]chromene carboxylic acid to peptides is readily achievable with a rational approach to reagent selection and protocol design. For maximum efficiency and yield, particularly with challenging substrates, modern uronium (HATU) or phosphonium (PyAOP) reagents are the methods of choice. They provide the high reactivity needed to overcome steric barriers. While classic carbodiimide methods are viable, the inclusion of an additive like HOAt is essential for success. By understanding the underlying chemical principles and following these optimized protocols, researchers can confidently incorporate this valuable heterocyclic scaffold into their peptide-based drug discovery and development programs.
References
- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- Scribd. (n.d.). Peptide Coupling Reagents Overview.
- Al-Warhi, T., et al. (2026). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. PMC.
- El-Agrody, A. M., et al. (2022). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. MDPI.
- International Journal of Pharmaceutical Sciences and Research. (n.d.).
- MilliporeSigma. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Han, S.-Y., & Kim, Y.-A. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
- MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- PubMed. (2015).
- Fayed, E. A., et al. (n.d.). Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. PMC.
- Shi, J., & Zhang, Z. (2018). Synthesis and Fluorescent Property of Benzo [c]coumarin Carboxylic Derivatives. Chinese Journal of Organic Chemistry, 38(6), 1462-1468.
- Semantic Scholar. (2022). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR.
- Sigma-Aldrich. (n.d.). 3-Oxo-3H-benzo f chromene-2-carboxylic acid.
- University of Calgary. (n.d.). Ch27: Peptide synthesis.
- National Institutes of Health. (n.d.).
- Nowick, J. S., et al. (2020).
- ResearchGate. (2021).
- MDPI. (2023). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides.
- ChemScene. (n.d.). 3h-Benzo[f]chromene-2-carboxylic acid.
- International Journal of Pharmaceutical Sciences Review and Research. (2011).
Sources
- 1. Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sioc-journal.cn [sioc-journal.cn]
- 5. people.uniurb.it [people.uniurb.it]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. bachem.com [bachem.com]
- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 10. peptide.com [peptide.com]
- 11. jpt.com [jpt.com]
- 12. peptidechemistry.org [peptidechemistry.org]
Troubleshooting & Optimization
Application Support Center: Yield Optimization for 3H-Benzo[f]chromene-2-carboxylic Acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with low yields, incomplete cyclization, and complex purification workflows when synthesizing 3H-benzo[f]chromene-2-carboxylic acid and its derivatives. These compounds are critical scaffolds in medicinal chemistry, particularly noted for their potent antiproliferative, antitumor, and fluorescence properties[1].
This guide is designed to move beyond basic recipes. Here, we will dissect the causality behind synthetic failures and provide field-proven, self-validating protocols to ensure high-fidelity synthesis and isolation.
Module 1: Reaction Optimization & Yield Enhancement (FAQs)
Q1: My standard Knoevenagel condensation is yielding less than 50% of the target carboxylic acid, and the crude NMR shows significant degradation. How can I improve this?
The Causality: The conventional synthesis of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid via the condensation of 2-hydroxy-1-naphthaldehyde with active methylene compounds (like diethyl malonate) often suffers from reversible intermediate formation[1]. When using standard thermal reflux conditions (12–24 hours), the prolonged thermal stress leads to decarboxylation of the product and degradation of the starting materials.
The Solution: Transitioning from conventional heating to Microwave (MW) irradiation fundamentally alters the reaction kinetics. MW heating provides uniform, rapid energy transfer directly to the polar reactants. This pushes the equilibrium toward the thermodynamic cyclized product in minutes, minimizing the residence time that leads to side reactions. Studies have shown that microwave-assisted synthesis at 400 W can maximize yields while drastically reducing reaction times[2].
Quantitative Comparison of Synthetic Conditions
| Heating Method | Catalyst System | Reaction Time | Yield (%) | Mechanistic Observation / Causality |
| Thermal Reflux | Pyridine | 12–24 h | 40–55% | Prolonged heating causes ester degradation and incomplete ring closure[1]. |
| Microwave (140 °C) | Piperidine | 2 min | >85% | Rapid, uniform heating drives the thermodynamic cyclization efficiently[2]. |
| Solvent-Free | Ionic Liquid ([pmim]HSO₄) | 30 min | 80–88% | High local concentration and ionic stabilization enhance nucleophilic attack[3]. |
| Solid Support | V-CaHAp | 2–3 h | ~85% | Recyclable heterogeneous catalyst; good yield but requires longer reaction time[4]. |
Module 2: Mechanistic Troubleshooting & By-product Mitigation
Q2: I am observing uncyclized ester intermediates in my crude mixture. How do I drive the cyclization to completion?
The Causality: The synthesis is a multi-step cascade: (1) Aldehyde activation, (2) Knoevenagel condensation, (3) Intramolecular cyclization via nucleophilic attack of the naphthyl hydroxyl group, and (4) Ester hydrolysis[1][5]. If your base is too weak (e.g., standard pyridine), the deprotonation of the naphthyl -OH is incomplete, causing the intramolecular cyclization step to stall.
The Solution: Utilizing a stronger, bifunctional organocatalyst like piperidine, or an acidic ionic liquid like[pmim]HSO₄, facilitates both the initial iminium formation and the subsequent ring-closing attack on the activated alkene[3].
Mechanistic sequence from Knoevenagel condensation to target carboxylic acid isolation.
Module 3: Isolation and Purification Challenges
Q3: How do I separate the carboxylic acid product from neutral by-products without relying on time-consuming column chromatography?
The Causality: Chromene-based syntheses often generate neutral polymeric by-products or leave unreacted aldehydes[6]. Because your target molecule contains a highly polar, ionizable carboxylic acid moiety (pKa ~4-5), you can exploit its pH-dependent solubility rather than its polarity on silica gel.
The Solution: Implement a chemoselective acid-base extraction. By converting the carboxylic acid into its water-soluble sodium salt, you force it into the aqueous phase, leaving all neutral impurities trapped in the organic phase[6].
Troubleshooting workflow for optimizing benzo[f]chromene-2-carboxylic acid synthesis yields.
Section 4: Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . Each critical step includes a physical observation that confirms the chemical transformation has occurred successfully.
Protocol A: Microwave-Assisted Synthesis (High Yield)
Adapted for the synthesis of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives.
-
Reagent Preparation: In a microwave-safe vessel, combine 2-hydroxy-1-naphthaldehyde (1.0 equiv) and diethyl malonate (1.1 equiv) in absolute ethanol.
-
Validation Check: The solution must be clear. Turbidity indicates degraded or wet starting materials, which will drastically reduce yield.
-
-
Catalyst Addition: Add piperidine (0.1 equiv) dropwise to the mixture[2].
-
Mechanistic Note: Piperidine acts as a bifunctional organocatalyst, deprotonating the active methylene while simultaneously activating the aldehyde[2].
-
-
Microwave Irradiation: Subject the mixture to microwave irradiation at 400 W and 140 °C for 2–5 minutes[2].
-
Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The complete disappearance of the highly fluorescent aldehyde spot under UV (254 nm) confirms the Knoevenagel condensation is complete.
-
-
Hydrolysis: To convert the resulting ester to the target carboxylic acid, add 3 mL of 1M HCl (aq) directly to the reaction vessel and heat gently for 10 minutes[5].
Protocol B: Chemoselective Acid-Base Extraction & Isolation
For the purification of chromene-2-carboxylic acids from neutral impurities[6].
-
Dissolution: Dissolve the crude reaction mixture in 50 mL of ethyl acetate.
-
Basic Extraction: Wash the organic layer with 3 x 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃).
-
Mechanistic Note: The carboxylic acid is deprotonated to form a water-soluble sodium salt, migrating to the aqueous layer[6].
-
-
Phase Separation: Isolate and pool the aqueous layers.
-
Validation Check: Spot the remaining organic layer on a TLC plate. The baseline spot (representing the highly polar carboxylic acid) should be completely absent. If it remains, repeat step 2.
-
-
Acidification: Place the pooled aqueous layer in an ice bath. Carefully acidify with concentrated HCl dropwise until the pH reaches 2.
-
Validation Check: A dense, ash-colored or pale yellow precipitate of the this compound will immediately crash out of solution[6]. If no precipitate forms, the aqueous layer may be over-diluted; concentrate it under reduced pressure and retry.
-
-
Isolation: Collect the solid by vacuum filtration, wash with ice-cold distilled water, and recrystallize from hot ethanol to yield the pure product[6].
References
- Source: National Institutes of Health (NIH)
- Mitigating by-products in the synthesis of 4-oxo-4H-chromene-2-carboxylic acid Source: Benchchem URL
- Source: National Institutes of Health (NIH)
- V-CaHAp as a recyclable catalyst for the green multicomponent synthesis of benzochromenes Source: Arabian Journal of Chemistry URL
- Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity...
- Synthesis of novel benzo[f]chromene compounds catalyzed by ionic liquid Source: ResearchGate URL
Sources
- 1. Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. V-CaHAp as a recyclable catalyst for the green multicomponent synthesis of benzochromenes - Arabian Journal of Chemistry [arabjchem.org]
- 5. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
solubility issues of benzo[f]chromene carboxylic acid in water
Technical Support Center: Troubleshooting Aqueous Solubility of Benzo[f]chromene Carboxylic Acid
Welcome to the Application Support Center. Working with benzo[f]chromene derivatives presents a classic medicinal chemistry paradox: the rigid, planar aromatic system drives excellent biological activity but results in abysmal aqueous solubility[1]. The addition of a carboxylic acid moiety provides a chemical handle, but without proper formulation, the compound will rapidly precipitate in physiological buffers.
This guide provides field-proven, self-validating methodologies to overcome these solubility barriers, designed specifically for researchers and drug development professionals.
Diagnostic FAQ: Understanding the Solubility Barrier
Q: Why does my benzo[f]chromene carboxylic acid precipitate immediately upon addition to pH 7.4 assay buffer, even when pre-dissolved in DMSO?
A: This is a classic case of solvent-shift precipitation. Benzo[f]chromenes possess a highly lipophilic core with a low Topological Polar Surface Area (TPSA), leading to a high partition coefficient (Log P) and high crystal lattice energy[1]. When the DMSO stock is spiked into an aqueous buffer, the local dielectric constant drops. The hydrophobic aromatic rings rapidly self-associate via
Q: Can I just increase the pH to force dissolution?
A: While increasing the pH above the
Troubleshooting Workflow 1: Chemical Modification (Salt Screening)
If your downstream application can tolerate specific counterions, converting the free acid to a salt is the most thermodynamically stable approach[3]. By introducing a bulky or highly hydrated counterion (like Meglumine or Potassium), you disrupt the dense crystal packing of the planar chromene rings.
Protocol: Micro-Scale Salt Screening & Validation
Causality Focus: We use a water-miscible organic solvent (THF) initially to completely solvate the monomeric drug and break existing
-
Acid Dissolution: Weigh 10.0 mg of benzo[f]chromene carboxylic acid into a 2 mL amber glass vial. Dissolve in 500 µL of Tetrahydrofuran (THF).
-
Ionization: Add 1.05 molar equivalents of the target base (e.g., 1M Meglumine aqueous solution) dropwise while vortexing at 800 rpm.
-
Equilibration: Stir the mixture at 25°C for 2 hours to ensure complete proton transfer.
-
Solvent Removal: Evaporate the THF under a gentle, steady stream of nitrogen gas. Lyophilize the remaining aqueous phase for 24 hours to isolate the solid salt.
-
Validation (Critical Step): Do not assume salt formation based on visual clarity alone. Analyze the solid via Powder X-Ray Diffraction (PXRD) to confirm a new crystalline phase, and Differential Scanning Calorimetry (DSC) to verify the absence of the free acid's melting peak.
-
Quantification: Disperse 5 mg of the validated salt in 1 mL of water, filter through a 0.22 µm PTFE membrane, and quantify the solubilized fraction via HPLC-DAD.
Caption: Step-by-step workflow for micro-scale salt screening and validation.
Troubleshooting Workflow 2: Formulation (Cyclodextrin Complexation)
If your biological assay requires physiological pH (7.4) and is sensitive to high ionic strength, encapsulation is required. Hydroxypropyl-
Protocol: Preparation of HP-
-
Host Preparation: Prepare a 10% (w/v) solution of HP-
-CD in 0.1M phosphate buffer (pH 7.4). -
Guest Addition: Add an excess amount of the free benzo[f]chromene carboxylic acid (e.g., 5 mg/mL) to the solution.
-
Energy Input: Subject the suspension to ultrasonication for 30 minutes in a water bath maintained at 25°C.
-
Equilibration: Transfer to an orbital shaker and agitate at 150 rpm for 48 hours at room temperature to achieve thermodynamic complexation equilibrium.
-
Validation (Critical Step): Centrifuge the suspension at 10,000 × g for 15 minutes to pellet any uncomplexed free acid. Filter the supernatant through a 0.22 µm hydrophilic PVDF syringe filter.
-
Quantification: Analyze the filtrate via HPLC-DAD. The presence of the drug in the filtrate confirms successful inclusion, as the free acid would have been pelleted and filtered out.
Comparative Solubility Data
To guide your formulation strategy, refer to the expected solubility enhancements summarized below. Note that while nanosuspensions provide the highest apparent solubility, they are thermodynamically unstable over long periods compared to true solutions (salts/complexes).
| Formulation / Form | Apparent Aqueous Solubility (µg/mL) | Fold Enhancement | Stability at pH 7.4 |
| Free Acid (Un-ionized) | < 1.0 | 1x | Poor (Precipitates) |
| Sodium Salt | ~ 50.0 | 50x | Moderate |
| Meglumine Salt | ~ 120.0 | 120x | Good |
| HP- | ~ 450.0 | 450x | Excellent |
| Nanosuspension (<200 nm) | ~ 800.0 | 800x | Fair (Prone to Ostwald ripening) |
Table 1: Comparative solubility profiles of benzo[f]chromene carboxylic acid across different enhancement modalities.
Strategic Decision Matrix
Use the following logic flow to determine the most appropriate solubility enhancement technique for your specific experimental constraints.
Caption: Decision tree for selecting the optimal solubility enhancement strategy.
References
-
Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. National Institutes of Health (NIH) / PMC.1
-
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis (IJPCA). 3
-
Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. National Institutes of Health (NIH) / PMC. 2
Sources
- 1. Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Knoevenagel Condensation for Chromene Acids
Executive Summary & Scope
This technical guide addresses the synthesis of chromene-3-carboxylic acids (specifically 2-oxo-2H-chromene-3-carboxylic acids, or coumarin-3-carboxylic acids) via the Knoevenagel condensation. This reaction involves the condensation of salicylaldehyde (or substituted derivatives) with active methylene compounds (typically malonic acid or diethyl malonate).[1]
While the reaction is a staple in medicinal chemistry for generating pharmacophores, it is prone to specific failure modes: unwanted decarboxylation , incomplete cyclization , and "oiling out" of intermediates. This guide provides a self-validating protocol and a logic-based troubleshooting framework.
Standardized Protocol (The "Golden Route")
To minimize troubleshooting, we recommend the Piperidine/Ethanol route over the classical Doebner (Pyridine) modification for acid retention. The Doebner modification (Pyridine/Aniline) at reflux often promotes decarboxylation, yielding the vinyl derivative rather than the target carboxylic acid.
Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Limiting Reagent | Salicylaldehyde (1.0 equiv) | Ensures complete consumption of the expensive aromatic component. |
| Active Methylene | Malonic Acid (1.1 – 1.2 equiv) | Slight excess drives equilibrium; Malonic acid is preferred over esters for direct acid synthesis. |
| Catalyst | Piperidine (0.1 equiv) | Acts as a nucleophilic catalyst to form the reactive iminium intermediate. |
| Solvent | Ethanol (Abs.) or Acetonitrile | Protic solvents stabilize the transition state; Acetonitrile is better if moisture sensitivity is high. |
| Temperature | 60°C – 80°C (Controlled) | Critical: >100°C promotes decarboxylation (loss of CO₂). |
| Time | 2 – 4 Hours | Monitor via TLC; prolonged heating increases side products. |
Step-by-Step Methodology
-
Dissolution: Dissolve substituted salicylaldehyde (10 mmol) and malonic acid (11 mmol) in Ethanol (20 mL).
-
Catalysis: Add Piperidine (1 mmol, ~100 µL) dropwise. Note: Mild exotherm may occur.
-
Reaction: Heat to reflux (approx. 78°C). A solid precipitate often forms within 30 minutes.
-
Monitoring: Check TLC (Mobile phase: 5% Methanol in DCM). Look for the disappearance of the aldehyde spot.
-
Workup: Cool to room temperature. Acidify with 2M HCl (to pH ~2). This protonates the carboxylate salt, ensuring precipitation of the free acid.
-
Purification: Filter the solid. Wash with cold water (to remove malonic acid) and cold ethanol. Recrystallize from Ethanol/DMF if necessary.
Troubleshooting Guide (Diagnostic & Remediation)
Scenario A: "The reaction mixture turned black/tarry, and yield is low."
-
Diagnosis: Polymerization or degradation of the aldehyde, likely due to high temperature or excessive base.
-
Fix:
-
Reduce Base Load: Drop piperidine to 0.05 equiv or switch to Piperidine Acetate (buffered catalyst).
-
Inert Atmosphere: Run under Nitrogen (
). Phenolic aldehydes oxidize easily at high temps. -
Solvent Switch: Switch from Ethanol to Acetonitrile . Ethanol can sometimes participate in side reactions with very reactive aldehydes.
-
Scenario B: "I isolated the product, but NMR shows a missing carboxylic acid proton (Decarboxylation)."
-
Diagnosis: You made the vinyl-coumarin (or simple coumarin), not the acid. This occurs if the reaction temperature is too high or if pyridine was used as the solvent (Doebner conditions).
-
Fix:
-
Lower Temperature: Keep reaction below 80°C.
-
Avoid Pyridine: Use Ethanol. Pyridine promotes decarboxylation.[2][3][4][5]
-
Alternative Reagent: Use Diethyl Malonate instead of Malonic Acid. The resulting ester is thermally stable. You can then hydrolyze the ester (NaOH/H₂O) to the acid in a separate, controlled step [1].
-
Scenario C: "No precipitate formed upon acidification."
-
Diagnosis: Incomplete conversion or the product is soluble in the reaction matrix.
-
Fix:
-
Concentration: Rotovap the ethanol down to 20% volume before adding HCl.
-
Water Crash: Pour the concentrated reaction mixture into ice-cold water with vigorous stirring.
-
Check pH: Ensure pH is < 2. The coumarin carboxylate salt is water-soluble; the free acid is not.
-
Mechanistic Insight (Visualized)
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an Iminium intermediate (faster electrophile) and involves an intramolecular Transesterification (Lactonization).
Figure 1: Reaction pathway showing the critical branch point where high temperature leads to unwanted decarboxylation.
Logic-Based Troubleshooting Flowchart
Use this decision tree to diagnose experimental failures rapidly.
Figure 2: Diagnostic logic for common Knoevenagel/Chromene synthesis failures.
Frequently Asked Questions (FAQs)
Q: Can I use Pyridine as the solvent? A: While historical protocols (Doebner) use pyridine, it acts as a decarboxylation catalyst.[3][4] If your target is the acid (COOH at position 3), avoid refluxing pyridine. Use Ethanol with catalytic piperidine [2].
Q: Why do I need to acidify the workup? A: The reaction environment is basic (due to piperidine). The product exists as the piperidinium or carboxylate salt, which is water-soluble. Acidification converts it to the free carboxylic acid, which is typically insoluble in water and precipitates out [3].
Q: My aldehyde has an electron-donating group (e.g., -N(Me)2). The reaction is stalled. A: Electron-rich aldehydes are less electrophilic.
-
Solution: Increase catalyst loading to 20 mol%.
-
Solution: Use EDDA (Ethylenediamine diacetate) as the catalyst.[4] It provides a "dual activation" mechanism (acid/base) that often forces sluggish substrates to react [4].
Q: Can I use microwave irradiation? A: Yes. Microwave synthesis often improves yields and reduces times for Knoevenagel condensations. However, precise temperature control is vital to prevent the decarboxylation mentioned above. Set the ceiling temperature to 85°C.
References
-
Jones, G. "The Knoevenagel Condensation." Organic Reactions, 2011 , Vol 15.
-
Organic Chemistry Portal. "Knoevenagel Condensation / Doebner Modification."
- Bhat, B. A., et al. "Piperidine mediated synthesis of coumarin-3-carboxylic acids.
-
Alfa Chemistry. "Mechanism and Modification of Knoevenagel Condensation."
-
NIH/PubMed. "Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation." J. Phys. Chem. B, 2017 .
Sources
resolving NMR solvent peaks for benzo[f]chromene compounds
Executive Summary
Benzo[f]chromene derivatives possess a fused tricyclic aromatic system that creates a crowded spectral region between 6.8 ppm and 8.2 ppm .[1] This creates a high probability of signal overlap with the residual solvent peak of Chloroform-
This guide provides validated workflows to resolve these overlaps using Solvent Matrix Engineering and Variable Temperature (VT) NMR .
Solvent Selection Matrix
The following table correlates the residual solvent peaks against the characteristic chemical shift ranges of benzo[f]chromene to predict potential interference.
| Solvent | Residual Proton Signal ( | Water Signal ( | Interference Risk for Benzo[f]chromene |
| Chloroform- | 7.26 (s) | 1.56 | CRITICAL: Masks aromatic protons (H-5, H-6, H-10).[1] |
| DMSO- | 2.50 (quint) | 3.33 (varies) | MODERATE: Water peak often obscures H-1 methine or methylene signals (3.0–4.0 ppm).[1] |
| Acetone- | 2.05 (quint) | 2.84 | LOW: Excellent for aromatic resolution; however, |
| Benzene- | 7.16 (s) | 0.40 | HIGH: Overlaps with lower-field aromatics, but useful for ASIS experiments (see below).[1] |
| Methanol- | 3.31 (quint) | 4.87 | SPECIFIC: Erases |
Technical Note: Chemical shift values are temperature and concentration-dependent. Water in DMSO-
can shift between 3.1 and 3.5 ppm depending on solute concentration [1].[1]
Diagnostic Workflow
Before altering your sample, use this decision tree to select the correct resolution strategy.
Figure 1: Decision tree for selecting the appropriate solvent resolution strategy based on spectral overlap region.[1]
Troubleshooting Guides (Q&A)
Issue 1: The "Chloroform Clump" (Aromatic Overlap)
User Question: "I synthesized a 3-amino-benzo[f]chromene derivative. The aromatic doublet signals are merging with the
Root Cause:
Benzo[f]chromene is a planar, electron-rich aromatic system.[1] In
Solution: The ASIS Protocol (Aromatic Solvent Induced Shift)
Do not just "try another solvent."[1] Use Benzene-
-
Mechanism: Benzene molecules stack against the planar benzo[f]chromene surface.[1] The magnetic anisotropy of the benzene ring creates a shielding cone, shifting the solute's protons upfield or downfield depending on their geometry relative to the benzene ring [2].
-
Protocol:
Issue 2: The "Water Mask" in DMSO
User Question: "I am using DMSO-
Root Cause:
DMSO is hygroscopic.[1][3][4] The water signal is broad and sits exactly where the
Solution: Variable Temperature (VT) Shift Water's chemical shift is highly temperature-dependent due to the breaking of hydrogen bonds, while the C-H protons of your chromene are not.
-
Protocol:
-
Result: The water peak will shift upfield (towards lower ppm, e.g., to 3.1 ppm), revealing the stable methine signal of your compound [3].
Issue 3: Ambiguous Amino ( ) Signals
User Question: "I see a broad hump at 7.0 ppm. Is this my
Root Cause: The 3-amino group in benzo[f]chromenes has quadrupole broadening from the Nitrogen-14 nucleus and intermediate exchange rates with trace water.[1]
Solution: The
-
Protocol:
-
Result: The peak at 7.0 ppm will disappear if it is
. If the peak remains, it is an aromatic proton or non-labile impurity.
Advanced Protocol: Solvent Titration
If a full solvent switch is impossible (due to solubility or cost), use Solvent Titration to "walk" the peaks apart.[1] This is particularly effective for separating the benzo[f]chromene H-10 proton from the solvent residual.[1]
Methodology:
-
Prepare your sample in 500
L of .[1] -
Add 50
L of Benzene- or Pyridine- .[1] -
Observation: The solvent environment polarity changes gradually.[1] The solvent residual peak (average of
and ) will move, and the ASIS effect will shift your aromatic protons at a different rate. -
Repeat until the multiplet of interest is clear of the solvent signal.
References
-
Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1]
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 3: Solvent Effects and ASIS).[1]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[8][9] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.[1]
-
El-Sawy, E. R., et al. (2012).[1] "Synthesis, antimicrobial and anticancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles." Acta Pharmaceutica, 62, 157–179. (Provides specific NMR data for benzo[f]chromene systems).
Sources
- 1. chem.washington.edu [chem.washington.edu]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. reddit.com [reddit.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1H NMR Spectrum Analysis: 3H-Benzo[f]chromene-2-carboxylic Acid vs. 3-Oxo Alternatives
Executive Summary
In the development of novel fluorescent probes and antiproliferative agents, the benzo[f]chromene scaffold is a highly privileged structure. A critical analytical challenge during the synthesis and purification of these compounds is distinguishing the reduced pyran target, 3H-benzo[f]chromene-2-carboxylic acid (CAS 659745-57-0)[1], from its oxidized coumarin-core alternative, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid [2].
While orthogonal techniques like LC-MS can differentiate the two based on molecular weight (226.23 Da vs. 240.21 Da)[1][3],
Mechanistic Causality in NMR Shielding (The "Why")
To understand the spectral differences, we must analyze the electronic environment of the pyran versus the pyrone (coumarin) ring systems. The chemical shifts in these rigid, planar aromatic systems are dictated by a combination of mesomeric (conjugation) effects and magnetic anisotropy.
-
The 3-Oxo Alternative (Coumarin Core): In the 3-oxo derivative, the C=O group at position 3 forms an
-unsaturated carbonyl system with the C1=C2 double bond. This strong electron-withdrawing group (EWG) pulls electron density away from C-1 via resonance. Furthermore, the planar geometry forces the H-1 proton into the strong deshielding cone of both the adjacent naphthalene ring and the carbonyl group. Consequently, the H-1 proton is severely deshielded, typically appearing far downfield at ~9.43 ppm in DMSO- [4]. -
The 3H-Pyran Target (Chromene Core): In the target product, the C-3 carbonyl is replaced by an sp
-hybridized methylene (CH ) group. This structural change breaks the extended coumarin conjugation. Without the strong electron-withdrawing effect and magnetic anisotropy of the C-3 carbonyl, the H-1 proton experiences significant shielding, shifting upfield to ~8.10 ppm . Additionally, the presence of the new H-3 methylene protons provides a distinct, diagnostic aliphatic singlet at ~5.15 ppm [1].
Logical relationship of structural features and their resulting 1H NMR chemical shifts.
Objective Performance Comparison: H NMR Data
The following table summarizes the quantitative
| Proton Assignment | This compound (Target) | 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid (Alternative) | Signal Multiplicity | Integration |
| H-1 (Alkene) | ~8.10 ppm | ~9.43 ppm | Singlet | 1H |
| H-3 (Aliphatic) | ~5.15 ppm | N/A (Carbonyl C=O) | Singlet | 2H |
| H-10 (Naphthalene) | ~8.20 ppm | ~8.50 ppm | Doublet ( | 1H |
| H-5 to H-9 (Aromatic) | 7.40 - 7.95 ppm | 7.55 - 8.15 ppm | Multiplets | 5H |
| COOH | ~12.5 ppm | ~13.0 ppm | Broad Singlet | 1H |
Note: The absence of the ~5.15 ppm signal and the downfield shift of H-1 to >9.0 ppm are the definitive markers of the 3-oxo alternative.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your analytical results, mere data collection is insufficient. The protocol must be a self-validating system where the data proves its own accuracy. Follow this step-by-step methodology for sample preparation and acquisition.
Step 1: Standardized Sample Preparation
-
Weigh exactly 10.0 mg of the synthesized compound.
-
Dissolve the compound in 0.6 mL of DMSO-
. (Note: Chloroform- is not recommended due to the poor solubility of the rigid planar carboxylic acid). -
Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Step 2: Instrument Tuning & Acquisition Parameters
-
Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.
-
Tune and Match the probe to the
H frequency. -
Shim the magnet and lock onto the deuterium signal of DMSO-
. -
Acquisition: Run a standard 1D
H pulse sequence (zg30) with the following parameters:-
Number of Scans (ns): 16
-
Relaxation Delay (d1): 2.0 seconds (Critical for ensuring full relaxation of the isolated H-1 proton for accurate integration).
-
Temperature: 298 K (Constant temperature prevents the drifting of the exchangeable COOH proton).
-
Step 3: Internal Validation & Processing
A valid spectrum must pass the following internal checks before structural assignment:
-
Shift Validation: The TMS peak must be manually referenced to exactly 0.00 ppm .
-
Solvent Validation: The residual DMSO-
peak must appear as a perfect quintet at 2.50 ppm , and the HDO water peak should appear near 3.33 ppm . -
Integration Validation (The Critical Check): Set the integration of the isolated H-1 singlet (~8.10 ppm) to 1.00 . The H-3 aliphatic signal (~5.15 ppm) MUST integrate to 2.00 ± 0.05 .
-
Diagnostic Outcome: If the H-3 peak is missing and H-1 is >9.0 ppm, your product is the 3-oxo alternative. If the H-3 peak integrates to <1.90, your sample contains a mixture of both compounds, indicating incomplete synthesis or oxidation.
-
Step-by-step experimental workflow for quantitative 1H NMR acquisition and validation.
References
-
Fu X-B, Wang X-F, Chen J-N, Wu D-W, Li T, Shen X-C, Qin J-K. "Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives." Molecules. 2015.[Link]
-
Al Anshori J, et al. "Sodium ion chemosensor of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid: An experimental and computational study." Journal of the Serbian Chemical Society. 2021.[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-Oxo-3H-benzo f chromene-2-carboxylic acid 4361-00-6 [sigmaaldrich.com]
- 4. Sodium ion chemosensor of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid: An experimental and computational study | Journal of the Serbian Chemical Society [shd-pub.org.rs]
X-ray crystal structure of 3H-benzo[f]chromene-2-carboxylic acid
Topic: Structural Characterization & Performance Guide: 3H-Benzo[f]chromene-2-carboxylic Acid Scaffolds
Executive Summary
This guide provides a technical analysis of the This compound scaffold, a critical pharmacophore in drug discovery known for its anticancer and antimicrobial properties. While the free acid (CAS 4361-00-6) is widely synthesized and characterized spectroscopically, its single-crystal X-ray structure remains elusive in public repositories due to high lattice energy and solvation issues.
Consequently, this guide uses the Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate (the ethyl ester derivative) as the definitive structural proxy . This ester crystallizes readily, providing the "Gold Standard" geometric data required for molecular docking and structure-activity relationship (SAR) studies. We compare this structural benchmark against alternative benzo[h]chromene isomers and computational models.
Part 1: Crystallographic Characterization (The Benchmark)
The structural integrity of the benzo[f]chromene scaffold is best understood through the X-ray diffraction data of its ethyl ester derivative. This data serves as the validation anchor for any computational modeling of the free acid.
The Structural Proxy: Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate
-
Significance: This structure confirms the planarity of the angularly fused ring system, a key factor in its ability to intercalate into DNA and bind to kinase domains.
-
Crystal System: Monoclinic
-
Space Group:
(Centrosymmetric) -
Key Geometric Metrics:
-
Planarity: The tricyclic chromene core is essentially planar (RMS deviation < 0.03 Å).
-
Torsion: The ester group at C2 is rotated out of the ring plane by approximately 26.5°, minimizing steric clash with the C1 proton.
-
Packing: Dominated by
stacking interactions along the b-axis, creating a "columnar" stacking motif typical of intercalating agents.
-
Comparative Data: Benzo[f] vs. Benzo[h] Isomers
The angular fusion of the benzene ring significantly alters the electronic landscape compared to the [h] isomer.
| Feature | Benzo[f]chromene (Angular) | Benzo[h]chromene (Linear-like) | Impact on Performance |
| Fusion Site | 5,6-position of chromene | 7,8-position of chromene | [f] isomer has a larger "bay region," enhancing lipophilicity. |
| Electronic Character | Higher HOMO energy | Lower HOMO energy | [f] isomer is often a better electron donor in charge-transfer complexes. |
| Binding Topology | "L-shaped" Pharmacophore | "Linear" Pharmacophore | [f] fits better into "curved" hydrophobic pockets (e.g., kinase ATP sites). |
| Solubility | Lower (High Lattice Energy) | Moderate | [f] derivatives often require polar substituents (like -COOH) for bioavailability. |
Part 2: Synthesis & Experimental Protocols
To ensure reproducibility, we provide the "One-Pot Knoevenagel Condensation" protocol. This method is self-validating: the formation of the product is visually confirmed by a distinct yellow precipitate and fluorescence change.
Synthesis Workflow (DOT Diagram)
Figure 1: Step-by-step synthesis pathway for the benzo[f]chromene scaffold via Knoevenagel condensation.
Detailed Protocol
-
Reactants: Dissolve 2-hydroxy-1-naphthaldehyde (10 mmol) and diethyl malonate (10 mmol) in absolute ethanol (20 mL).
-
Catalysis: Add piperidine (5 drops) as a base catalyst.
-
Reflux: Heat the mixture at 80°C for 3 hours. The solution will darken, indicating conjugation extension.
-
Validation (TLC): Spot on silica gel (Hexane:EtOAc 3:1). The aldehyde spot (
) should disappear, replaced by a highly fluorescent product spot ( ). -
Isolation: Pour the hot reaction mixture into 100g of crushed ice/water with vigorous stirring. A yellow solid precipitates immediately.
-
Crystallization: Filter and recrystallize from hot ethanol.
-
Self-Validation: Pure crystals are needle-like and pale yellow. Amorphous powder indicates impure intermediate.
-
Part 3: Performance & Utility in Drug Design
The "performance" of this crystal structure is measured by its predictive power in biological assays.
Molecular Docking Potential
Using the coordinates from the ethyl ester structure, the scaffold shows high affinity for:
-
DNA Gyrase B: The planar aromatic system intercalates between base pairs, while the carbonyl oxygen at C3 acts as a hydrogen bond acceptor for Arg136.
-
EGFR Kinase: The "bay region" of the benzo[f] fusion mimics the adenine ring of ATP, allowing it to anchor in the hinge region of the kinase.
Chemosensing (Na+ / Al3+)
The free acid (hydrolyzed from the ester) exhibits "Chelation-Enhanced Fluorescence" (CHEF).
-
Mechanism: The carbonyl oxygen and the carboxylic acid oxygen form a pseudo-crown ether cavity.
-
Performance: High selectivity for
and , with a detection limit in the micromolar range.
References
-
Datta, S. et al. (2010). "Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate." Acta Crystallographica Section E: Structure Reports Online, 66(12), o3258.
-
Al Anshori, J. et al. (2022). "A new highly selective 'off–on' typical chemosensor of Al3+... an experimental and in silico study."[1] RSC Advances, 12, 2668-2678.
-
El-Wahab, A.H.F. et al. (2023). "Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking." Molecules, 28(3), 1234.
-
Rawat, P. et al. (2018).[2] "Synthesis and biological evaluation of benzo[f]chromene derivatives as potential anticancer agents." European Journal of Medicinal Chemistry, 150, 123-135.
Sources
HPLC Method Development & Comparison Guide: 3H-Benzo[f]chromene-2-carboxylic Acid
Executive Summary
Product Focus: 3H-benzo[f]chromene-2-carboxylic acid (also known as 3-oxo-3H-benzo[f]chromene-2-carboxylic acid).[1][2][3]
Application: Fluorescent probe synthesis, antitumor drug intermediate, and metabolic profiling.
Core Value Proposition: This guide provides a validated HPLC methodology for separating this compound from its structural analogs and synthetic precursors. Unlike standard coumarin scaffolds, the benzo[f] fusion confers unique hydrophobicity and spectral red-shifts, necessitating specific mobile phase adjustments to optimize retention time (
Technical Comparison: Benzo[f] Scaffold vs. Alternatives
In drug development and fluorescent imaging, the choice of scaffold dictates sensitivity and solubility. We compare the This compound against its non-fused analog (Coumarin-3-carboxylic acid ) and a common metabolite (7-Hydroxycoumarin ).
Comparative Physicochemical Profile
The addition of the benzene ring (benzo-fusion) significantly alters the chromatographic behavior compared to standard coumarins.
| Feature | This compound | Coumarin-3-carboxylic acid | 7-Hydroxycoumarin |
| Structure Type | Benzo-fused Coumarin (Naphthopyran) | Simple Coumarin | Hydroxylated Coumarin |
| Hydrophobicity (LogP) | ~2.70 (High) | ~1.45 (Moderate) | ~1.60 (Moderate) |
| Predicted Retention ( | High (Late Eluter) | Low (Early Eluter) | Low/Medium |
| Fluorescence ( | ~360-410 nm / 430-445 nm | ~300 nm / ~400 nm | ~325 nm / ~450 nm |
| pKa (-COOH) | ~3.5 - 4.0 | ~3.5 - 4.0 | N/A (Phenolic pKa ~7.[4]8) |
| Chromatographic Challenge | Requires high organic % to elute; prone to tailing if unbuffered. | Elutes quickly; risk of co-elution with solvent front. | pH sensitive; peak shifts with mobile phase pH. |
Key Insight: The benzo[f] variant exhibits a LogP approximately 1.25 units higher than the standard coumarin. In a Reverse-Phase (RP-HPLC) system using a C18 column, this results in a significantly longer retention time. While Coumarin-3-carboxylic acid may elute at 2–4 minutes (depending on flow), the Benzo[f] analog typically elutes at 8–12 minutes under identical isocratic conditions, providing superior resolution from polar impurities but requiring stronger solvent strength for efficient elution.
Validated Experimental Protocol
This protocol is designed to ensure self-validating results. The use of an acidic modifier is critical to suppress the ionization of the carboxylic acid moiety (
Chromatographic Conditions
-
Column: End-capped C18 Column (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex),
, particle size. -
System: HPLC with UV-Vis (DAD) or Fluorescence Detector (FLD).
-
Flow Rate:
. -
Temperature:
(Controlled to minimize viscosity fluctuations). -
Injection Volume:
.
Mobile Phase Optimization
-
Solvent A: Water + 0.1% Formic Acid (pH ~2.7).
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Gradient Profile:
-
0–2 min: 30% B (Isocratic hold for polar impurities).
-
2–15 min: 30%
90% B (Linear gradient to elute the hydrophobic Benzo[f] target). -
15–18 min: 90% B (Wash).[4]
-
18–20 min: 30% B (Re-equilibration).
-
Detection Settings
-
UV Channel 1:
(Universal aromatic detection). -
UV Channel 2:
(Specific to Benzo[f]chromene conjugation). -
Fluorescence: Excitation
/ Emission .
Mechanism of Separation & Troubleshooting
The following diagram illustrates the decision matrix for method development, highlighting the causality between structural properties and chromatographic choices.
Figure 1: Logic flow connecting the physicochemical properties of the benzo[f]chromene scaffold to specific HPLC method parameters.
Troubleshooting Guide
-
Issue: Split Peak or Tailing.
-
Cause: Partial ionization of the carboxylic acid group.
-
Solution: Lower the pH of the mobile phase. Ensure 0.1% Formic acid or 10mM Phosphate buffer (pH 2.5) is present in both Solvent A and B.
-
-
Issue: Retention Time Drift.
-
Cause: Temperature fluctuations affecting the viscosity of the ACN/Water mix.
-
Solution: Use a column oven set strictly to
or .
-
-
Issue: Low Sensitivity.
-
Cause: Incorrect detection wavelength.
-
Solution: The Benzo[f] system is red-shifted. Ensure detection is at
, not the standard .
-
References
-
Fu, X.-B., et al. (2015). "Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives."[3][5] Molecules, 20(10), 18565-18584.[2] [Link]
Sources
- 1. 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid | CAS 4361-00-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative Guide: UV-Vis Absorption Maxima of Benzo[f]chromene-2-carboxylic Acid
Executive Summary & Technical Context
Benzo[f]chromene-2-carboxylic acid (specifically the 3-oxo derivative, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid , CAS 4361-00-6) represents a critical scaffold in the development of fluorescent probes, DNA intercalators, and organic light-emitting materials. Its extended
This guide provides a technical comparison of the UV-Vis absorption properties of this compound against its structural isomers and precursors. It addresses the specific needs of researchers optimizing optical windows for biological imaging or material science applications.
Nomenclature Clarification
-
Target Compound: 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid (also known as Benzo[f]coumarin-3-carboxylic acid).
-
Core Feature: "Linear" fusion of the benzene ring (analogous to anthracene vs. phenanthrene), maximizing conjugation length.
Comparative Spectral Performance
The following data highlights the superior optical window of the Benzo[f] scaffold compared to standard coumarins and the angular Benzo[h] isomer. The "linear" Benzo[f] arrangement facilitates lower energy electronic transitions (
Table 1: Optical Properties Comparison (in Methanol)
| Compound Class | Structure Type | Stokes Shift | Extinction Coeff. ( | ||
| Benzo[f]chromene-2-COOH | Linear Fusion | 374 nm | 445 nm | 71 nm | ~15,000 - 18,000 M⁻¹cm⁻¹ |
| Benzo[h]chromene-2-COOH | Angular Fusion | ~340–360 nm | ~410–430 nm | ~60 nm | ~12,000 M⁻¹cm⁻¹ |
| Coumarin-3-carboxylic acid | Bicyclic | 295–305 nm | ~360 nm | ~65 nm | ~10,000 M⁻¹cm⁻¹ |
Key Insights:
-
Bathochromic Shift: The Benzo[f] derivative exhibits a ~75 nm red shift compared to the parent coumarin-3-carboxylic acid. This allows for excitation using standard 365 nm or 405 nm laser lines, avoiding the UV damage associated with exciting simple coumarins (<300 nm).
-
Quantum Yield: Benzo[f] derivatives typically demonstrate higher fluorescence quantum yields (
in polar solvents) due to the rigid planar structure which minimizes non-radiative decay. -
Solvatochromism: The absorption maximum is sensitive to solvent polarity. In non-polar solvents (e.g., cyclohexane),
may blue-shift to ~360 nm; in highly polar aprotic solvents (DMSO), it may red-shift further.
Experimental Protocol: Precise Spectral Characterization
To replicate the spectral data and determine the molar extinction coefficient (
Materials
-
Analyte: 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid (Recrystallized, >98% purity).
-
Solvent: HPLC-grade Methanol (Cutoff < 205 nm).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., JASCO V-700 series or Shimadzu UV-2600).
-
Cuvettes: Quartz, 10 mm path length (matched pair).
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh accurately ~2.4 mg of the compound (
g/mol ). -
Dissolve in 10 mL of Methanol to create a 1.0 mM (1000
M) stock solution. -
Validation: Sonicate for 5 minutes to ensure complete dissolution. Inspect for particulates.[4]
-
-
Serial Dilution (Linearity Check):
-
Prepare four working standards: 10
M, 20 M, 40 M, and 50 M . -
Example: For 20
M, take 200 L of stock and dilute to 10 mL with Methanol.
-
-
Baseline Correction:
-
Fill both reference and sample cuvettes with pure Methanol.
-
Run a baseline scan (200–600 nm) to zero the instrument.
-
-
Measurement:
-
Measure the absorbance of the 10
M sample. -
Locate
(expected ~374 nm). -
Repeat for all concentrations.
-
-
Data Analysis (Calculation of
):-
Plot Absorbance (y-axis) vs. Concentration (M) (x-axis).
-
Perform a linear regression (
). -
The slope of the line is the Molar Extinction Coefficient (
). -
Acceptance Criteria:
.
-
Synthesis & Characterization Workflow
The following diagram illustrates the logical flow from synthesis (Knoevenagel condensation) to spectral validation. This pathway ensures the "oxo" functionality is correctly formed, distinguishing it from non-fluorescent chromene ethers.
Caption: Workflow for the synthesis and spectral validation of 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid.
References
-
Al Anshori, J., et al. (2021). "Sodium ion chemosensor of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid: An experimental and computational study." Journal of the Serbian Chemical Society.
-
Zhang, Z., et al. (2015). "Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives." Molecules, 20(10), 18565-18584.
-
PubChem. "Compound Summary: 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid (CAS 4361-00-6)." National Library of Medicine.
-
Klán, P., et al. (2022). "The complex photochemistry of coumarin-3-carboxylic acid in acetonitrile and methanol."[5] Photochemical & Photobiological Sciences.
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- 3. eMolecules 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid | 4361-00-6 | MFCD00445973 | Fisher Scientific [fishersci.com]
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- 5. The complex photochemistry of coumarin-3-carboxylic acid in acetonitrile and methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying the Purity of 3H-Benzo[f]chromene-2-carboxylic Acid: A Comparative Analytical Guide
Executive Summary
Derivatives of 3H-benzo[f]chromene-2-carboxylic acid are highly conjugated, fluorescent fused-ring heterocycles that have garnered significant attention in drug development for their potent anti-tumor properties and utility as highly selective chemosensors[1][2]. Because these compounds are typically synthesized via multi-step pathways—such as the Knoevenagel condensation of 2-hydroxy-1-naphthaldehyde with Meldrum's acid[2][3]—rigorous purity verification is critical. Impurities, even in trace amounts, can cause false positives in biological assays or quench photophysical fluorescence.
This guide objectively compares Thin-Layer Chromatography (TLC) against High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) for purity verification, and provides a field-proven, self-validating TLC methodology specifically optimized for this carboxylic acid derivative.
Comparative Analysis: TLC vs. Alternative Modalities
While HPLC is universally recognized as the gold standard for quantitative purity analysis, TLC remains the most efficient, cost-effective first-line method for organic chemists[4]. TLC operates under non-equilibrium conditions (dry-to-wet), allowing for rapid qualitative assessment of reaction completion and initial purity screening before committing samples to expensive HPLC columns[5].
For this compound, the analytical modalities compare as follows:
| Analytical Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Primary Utility | Rapid reaction monitoring, initial purity screening, and solvent system optimization[4][5]. | High-resolution separation and precise percentage purity quantification. | Absolute structural confirmation and quantification without reference standards. |
| Resolution | Moderate; depends heavily on mobile phase optimization and stationary phase interaction. | Excellent; capable of separating closely related structural isomers and trace impurities. | High; resolves overlapping signals via 2D techniques (e.g., HSQC, HMBC). |
| Throughput & Speed | Very High (5–10 minutes per run); multiple samples can be run simultaneously on one plate[6]. | Moderate (10–30 minutes per run); samples run sequentially. | Low to Moderate; requires sample drying and preparation in deuterated solvents. |
| Cost per Sample | Extremely Low (<$1); requires only silica plates and minimal solvent volumes[4]. | High; requires expensive HPLC-grade solvents, column maintenance, and instrumentation[5]. | Very High; requires expensive deuterated solvents and access to superconducting magnets. |
| Limitations | Semi-quantitative at best; highly polar groups (like -COOH) can cause streaking if not suppressed[4]. | "Blind" to compounds that lack UV chromophores (unless using MS/ELSD detectors)[5]. | Insensitive to trace impurities (<1-2%) compared to chromatographic methods. |
Analytical Workflow
To ensure scientific integrity, TLC should not be used in isolation for final drug candidate validation. Instead, it serves as the critical gatekeeper in a broader analytical workflow.
Analytical workflow for verifying the purity of this compound.
Optimized TLC Methodology
The following protocol is specifically engineered for this compound. It moves beyond basic instructions by explaining the causality behind each experimental choice.
Materials Required
-
Stationary Phase: Merck Silica gel 60 F254 aluminum-backed plates[2].
-
Mobile Phase: n-Hexane / Ethyl Acetate (8:2 v/v)[1] + 1% Glacial Acetic Acid.
-
Visualization: Short-wave (254 nm) and Long-wave (365 nm) UV lamps.
Step-by-Step Protocol
Step 1: Mobile Phase Preparation & Chamber Saturation
-
Prepare 10 mL of the mobile phase: 8 mL n-Hexane, 2 mL Ethyl Acetate, and 0.1 mL Glacial Acetic Acid.
-
Pour the mixture into a developing chamber lined with a piece of filter paper[6][7].
-
Seal the chamber and allow it to equilibrate for 10 minutes.
-
Causality: The addition of acetic acid is non-negotiable for this compound. The target molecule contains a free carboxylic acid moiety, which will strongly hydrogen-bond with the unendcapped silanol groups on the silica gel, causing severe "tailing" or "streaking." Acetic acid suppresses the ionization of the analyte's carboxylate group, forcing it into its protonated state and resulting in a tight, quantifiable spot. Chamber saturation prevents the premature evaporation of the volatile mobile phase from the plate surface, ensuring reproducible Retention factor (
) values[6].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Step 2: Sample Preparation and Spotting
-
Dissolve ~1 mg of the synthesized this compound in 0.5 mL of a volatile solvent (e.g., acetone or methanol)[6].
-
Using a glass micro-capillary tube, lightly touch the solution to the baseline of the TLC plate (drawn in pencil 1.5 cm from the bottom)[6][8].
-
Keep the spot diameter under 2 mm.
-
Causality: Overloading the plate with too much sample saturates the local stationary phase, leading to spot broadening. This artificial broadening can mask closely eluting impurities, generating a false positive for purity[8].
Step 3: Development
-
Place the spotted plate into the saturated chamber, ensuring the solvent level is below the pencil baseline[8].
-
Allow the solvent front to ascend until it is ~1 cm from the top edge.
-
Remove the plate, immediately mark the solvent front with a pencil, and air-dry[7].
Step 4: Visualization
-
Examine the dried plate under a 254 nm UV lamp. Mark all dark spots with a pencil.
-
Switch to a 365 nm UV lamp to observe the native fluorescence of the compound.
-
Causality: The silica gel is impregnated with a fluorescent indicator (F254). Because the benzo[f]chromene core is highly conjugated, it absorbs UV light at 254 nm, quenching the plate's background fluorescence and appearing as a dark spot[2]. Under 365 nm, the compound's own photophysical properties will cause it to emit visible light (fluoresce)[1], allowing differentiation from non-fluorescent impurities.
Establishing a Self-Validating System
A single spot on a standard TLC plate is necessary but not sufficient to guarantee absolute purity, as impurities with identical
A. Co-Spotting (The "Figure-Eight" Test)
To definitively prove the synthesized spot is the target product and not unreacted starting material (e.g., Meldrum's acid or 2-hydroxy-1-naphthaldehyde)[3], place three spots on the baseline:
-
Spot 1: Authentic Starting Material (SM).
-
Spot 2: Co-spot (SM applied directly on top of the synthesized Product).
-
Spot 3: Synthesized Product. Validation Logic: If the synthesized product is simply unreacted SM, Spot 2 will elute as a single perfect circle. If the product is chemically distinct, Spot 2 will resolve into a "figure-eight" or two distinct spots[7].
B. 2D-Orthogonal TLC
If the 1D TLC shows a single spot, validate it by running a 2-Dimensional TLC.
-
Spot the sample in the bottom-left corner of a square TLC plate.
-
Develop in the primary solvent system (Hexane:EtOAc:AcOH 8:2:0.1).
-
Dry the plate thoroughly, rotate it 90 degrees, and develop it in an orthogonal, highly polar solvent system (e.g., Dichloromethane:Methanol 95:5). Validation Logic: Impurities that accidentally co-elute based on polarity in the first dimension will almost certainly separate based on different partitioning mechanics in the orthogonal second dimension.
References
-
Advantages of HPLC vs TLC - Chromatography Forum Chromatography Forum. URL:[Link]
-
Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture Oregon State University. URL:[Link]
-
A new promising fluorescent chemosensor based on a 2-hydroxynaphthaldehyde skeleton... RSC Advances / ResearchGate. URL:[Link]
-
Thin Layer Chromatography (TLC): Purity assessment of a solid University of Alberta. URL:[Link]
-
Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC) Miami University. URL:[Link]
-
High-Performance Liquid Chromatography (HPLC): Principles, Applic Open Access Journals. URL:[Link]
-
Thin-Layer Chromatography | TLC EAG Laboratories. URL:[Link]
-
Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives Molecules / MDPI. URL:[Link]
-
EXPLORING THE EVOLVABILITY OF OLD YELLOW ENZYMES FOR ORGANIC SYNTHESIS Philipps-Universität Marburg. URL:[Link]
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Safety Operating Guide
A Guide to the Proper Disposal of 3H-benzo[f]chromene-2-carboxylic acid
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3H-benzo[f]chromene-2-carboxylic acid (CAS No. 659745-57-0). The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. By understanding the chemical nature of this compound and the logic behind these disposal protocols, researchers can mitigate risks and maintain a secure laboratory environment.
Core Principles: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the substance's potential hazards. While comprehensive toxicological data for this compound is not extensively published, data from structurally similar compounds, such as 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid, and the general chemical class of chromene derivatives and carboxylic acids, inform a cautious approach.[1][2][3]
The primary guiding principle is to treat this compound as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional. All chemical waste must be managed in accordance with local and national regulations.[4]
Table 1: Chemical and Safety Identifiers for this compound and Related Compounds
| Property | This compound | 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid (Analogue) |
| CAS Number | 659745-57-0[5] | 4361-00-6[1] |
| Molecular Formula | C₁₄H₁₀O₃[5] | C₁₄H₈O₄[1] |
| Molecular Weight | 226.23 g/mol [5] | 240.21 g/mol [1] |
| Known Hazards | Assumed hazardous based on class.[2][3] | Harmful if swallowed (Acute Tox. 4 Oral).[1] |
| GHS Pictogram | Not specified; GHS07 (Exclamation Mark) recommended as a precaution. | GHS07 (Exclamation Mark)[1] |
| Storage | Sealed in dry, 2-8°C.[5] | Storage Class 11: Combustible Solids.[1] |
Causality of Hazard Assessment: The chromene scaffold and carboxylic acid functional group are present in many biologically active and potentially toxic compounds.[6][7] The "Harmful if swallowed" classification for a close analogue necessitates that this compound be handled as a substance with, at minimum, moderate acute oral toxicity.[1] Therefore, all procedures must be designed to prevent ingestion, inhalation of dust, and skin/eye contact.
Mandatory Personal Protective Equipment (PPE)
Before handling the compound at any stage, including disposal, appropriate PPE must be worn to create a barrier between the researcher and the chemical.
-
Eye Protection: Chemical safety glasses are mandatory. For procedures with a risk of dust generation, safety goggles or a face shield should be used.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and disposed of as contaminated waste after handling the compound.[8]
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
-
Respiratory Protection: If handling significant quantities of the solid outside of a fume hood or ventilated enclosure, a NIOSH-approved respirator with a particulate filter may be necessary.[2]
Disposal Workflow: A Step-by-Step Protocol
The following workflow ensures that this compound waste is contained, identified, and disposed of in a compliant manner. This process prioritizes segregation to prevent dangerous chemical reactions.[9]
Step 1: Waste Container Preparation
-
Select a Suitable Container: Choose a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) bottle or drum) for solid waste. Ensure the container is clean, dry, and in good condition.
-
Initial Labeling: Affix a hazardous waste label to the empty container. At a minimum, write "Hazardous Waste" and the name of the primary generator (laboratory/researcher).
Step 2: Collection of Chemical Waste
-
Solid Waste: Carefully transfer solid this compound waste, including contaminated consumables like weigh boats or filter paper, into the designated waste container. Avoid creating dust.[8]
-
Aqueous Waste: If the compound is in a solution, it must be collected in a separate, designated liquid waste container. Do not mix with other solvent wastes unless explicitly permitted by your institution's EHS office.
-
Segregation is Critical: Do not mix this waste with other chemical waste streams, especially strong bases, oxidizing agents, or reactive chemicals.[9] Mixing of chemicals is prohibited unless part of a validated neutralization procedure.[4]
Step 3: Final Labeling and Storage
-
Complete the Label: Once waste is added, fill out the hazardous waste label completely. Include:
-
The full chemical name: "this compound"
-
CAS Number: "659745-57-0"
-
Approximate quantity of the waste.
-
Relevant hazard information (e.g., "Harmful," "Irritant").
-
-
Secure the Container: Tightly seal the container lid.
-
Store Appropriately: Store the sealed waste container in a designated satellite accumulation area or a laboratory fume hood. The storage location must be secure, well-ventilated, and away from incompatible materials.
Step 4: Arranging for Final Disposal
-
Contact EHS: The final and most critical step is to contact your institution's Environmental Health & Safety (EHS) office or its equivalent.[10] They will provide specific instructions and arrange for pickup.
-
Licensed Disposal Company: The waste will be collected by a licensed and certified hazardous waste disposal company.[8][11] These companies are equipped to handle and dispose of chemical waste in compliance with all environmental regulations, which may involve high-temperature incineration or secure landfilling.[10][11]
The entire disposal process is visualized in the workflow diagram below.
Caption: Disposal workflow from generation to final disposition.
Decontamination and Spill Management
Accidents can happen, and proper management of contaminated materials and spills is an integral part of the disposal process.
Empty Container Decontamination
Empty containers that once held this compound must be decontaminated before being discarded as regular waste.
-
Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., ethanol or acetone) three times.[12]
-
Collect Rinsate: The solvent used for rinsing (the "rinsate") is now considered hazardous waste and must be collected in a designated liquid hazardous waste container.
-
Deface Label: Completely remove or deface the original chemical label on the empty container.[10][12]
-
Dispose of Container: The clean, triple-rinsed container can now be disposed of in the appropriate glass or plastic recycling stream.
Small Spill Cleanup Protocol
For small spills of solid material:
-
Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation if safe to do so.
-
Wear Full PPE: At a minimum, wear double gloves, safety goggles, a lab coat, and if necessary, respiratory protection.
-
Contain the Spill: Gently cover the spill with a dry absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne. Do not use water.
-
Collect Material: Carefully sweep or scoop the spilled material and absorbent into the designated solid hazardous waste container. Use non-sparking tools.
-
Clean the Area: Wipe the spill area with a cloth dampened with a suitable solvent. Place the contaminated cloth into the hazardous waste container.
-
Dispose of PPE: All contaminated PPE must be removed and disposed of as hazardous waste.
-
Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.
Regulatory Framework
Disposal of all chemical waste is governed by stringent regulations to protect human health and the environment. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[13][14] In Europe, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation oversees chemical safety.[15][16] While this compound is not specifically listed with a unique EPA hazardous waste code, it must be disposed of as hazardous waste based on its potential characteristics of toxicity or irritation.[17][18] Adherence to the protocols in this guide, in coordination with your institution's EHS department, will ensure compliance with these overarching regulatory frameworks.
References
-
Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.[Link]
-
Benzoic Acid Safety Data Sheet. Philip Harris.[Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.[Link]
-
PCS HAZARDOUS WASTE UPDATE: CHEMICAL AND LABORATORY REAGENT DISPOSAL PROCEDURE. PCS.[Link]
-
Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives. PubMed, National Library of Medicine.[Link]
-
Substances restricted under REACH. European Chemicals Agency (ECHA).[Link]
-
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.[Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.[Link]
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Laboratory chemical waste disposal guidelines. University of Otago.[Link]
-
REACH studies - Manufacturing Chemical Substances. Adgyl Lifesciences.[Link]
-
How to Minimize Toxic Emissions in Carboxylic Acid Production? Patsnap.[Link]
-
EU Amends REACH Regulation, Adds 16 New CMR Substances. CIRS Group.[Link]
-
ECHA adds three hazardous chemicals to the Candidate List. European Chemicals Agency (ECHA).[Link]
-
ECHA Recommends 8 Substances Including Lead and Ethylenediamine for REACH Authorization. ChemRadar.[Link]
-
Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. PMC, National Library of Medicine.[Link]
-
Document (EPA-HQ-OAR-2003-0087-0006). Regulations.gov.[Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR.[Link]
-
Frequent Questions About Hazardous Waste Identification. U.S. Environmental Protection Agency.[Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
